Product packaging for N-(2-cyanophenyl)-N'-isopropylurea(Cat. No.:CAS No. 861208-83-5)

N-(2-cyanophenyl)-N'-isopropylurea

Cat. No.: B2576034
CAS No.: 861208-83-5
M. Wt: 203.245
InChI Key: ZIUJGBYXFOEGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-cyanophenyl)-N'-isopropylurea is a synthetically derived N-substituted urea compound of interest in chemical and pharmaceutical research. Urea derivatives represent an important class of molecules with diverse chemical and biological properties, making them valuable scaffolds in medicinal chemistry . This compound features a 2-cyanophenyl group and an isopropyl group attached to a urea core, a structural motif found in various biologically active molecules. Substituted ureas are frequently investigated as key intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents . The synthesis of such N-substituted ureas can be achieved through efficient, catalyst-free methods in water, allowing for good to excellent yields and high chemical purity, which is essential for research applications . As a building block, its structure offers potential for further chemical modification. This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O B2576034 N-(2-cyanophenyl)-N'-isopropylurea CAS No. 861208-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-cyanophenyl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(2)13-11(15)14-10-6-4-3-5-9(10)7-12/h3-6,8H,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUJGBYXFOEGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(2-cyanophenyl)-N'-isopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of N-(2-cyanophenyl)-N'-isopropylurea, a substituted urea with potential applications in medicinal chemistry and drug discovery. This guide details a plausible synthetic route, outlines experimental protocols, and presents expected characterization data based on analogous compounds.

Introduction

Substituted ureas are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The incorporation of a cyanophenyl group and an isopropyl moiety into the urea scaffold presents an interesting scaffold for exploring structure-activity relationships (SAR) in various therapeutic areas. This guide serves as a practical resource for the preparation and analysis of this compound. While specific biological data for this compound is not extensively published, related cyanophenyl-urea derivatives have been investigated for activities such as histone deacetylase (HDAC) inhibition, suggesting potential avenues for future research.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic addition of 2-aminobenzonitrile to isopropyl isocyanate. This reaction is a common and efficient method for the formation of unsymmetrical ureas.

Proposed Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the synthesis of N-substituted ureas.[3][4]

Materials:

  • 2-Aminobenzonitrile (MW: 118.14 g/mol )

  • Isopropyl isocyanate (MW: 85.11 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzonitrile (1.0 mmol, 118 mg) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 mmol, 44 mg of 60% dispersion) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add isopropyl isocyanate (1.0 mmol, 85 mg) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected characterization data based on analyses of structurally related compounds.[3][5][6]

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
AppearanceWhite to off-white solid
Melting PointNot available, requires experimental determination
SolubilitySoluble in DMSO, acetone, and ethyl acetate
Spectroscopic Data

¹H NMR Spectroscopy (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2d1HAr-H
~7.5 - 7.6t1HAr-H
~7.1 - 7.3m2HAr-H
~6.5 - 6.7s (br)1HN-H (urea)
~6.1 - 6.3d1HN-H (urea)
~3.8 - 4.0septet1H-CH(CH₃)₂
~1.1 - 1.2d6H-CH(CH₃)₂

Spectra are referenced to a standard solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Chemical shifts are estimations and may vary.

¹³C NMR Spectroscopy (Expected)

Chemical Shift (δ, ppm)Assignment
~155C=O (urea)
~140Ar-C (C-NH)
~134Ar-C
~133Ar-C
~124Ar-C
~122Ar-C
~118C≡N
~105Ar-C (C-CN)
~42-CH(CH₃)₂
~23-CH(CH₃)₂

Chemical shifts are estimations and may vary.

Infrared (IR) Spectroscopy (Expected)

Wavenumber (cm⁻¹)Assignment
~3300 - 3400N-H stretching
~2220 - 2240C≡N stretching
~1630 - 1660C=O stretching (Amide I)
~1550 - 1580N-H bending (Amide II)

Mass Spectrometry (Expected)

m/zAssignment
~204.1135[M+H]⁺
~226.0954[M+Na]⁺

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow from synthesis to characterization and preliminary biological evaluation.

Caption: General workflow for the synthesis, characterization, and evaluation of this compound.

Potential Signaling Pathway Involvement

While the specific biological target of this compound is not yet defined, related molecules have shown interaction with histone deacetylases (HDACs). HDACs are crucial enzymes in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. A hypothetical signaling pathway involving HDAC inhibition is presented below.

G cluster_drug Drug Action cluster_cellular Cellular Effects Drug N-(2-cyanophenyl)- N'-isopropylurea HDAC HDAC Enzyme Drug->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation Gene Tumor Suppressor Gene Expression Acetylation->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis

Caption: Hypothetical signaling pathway involving HDAC inhibition.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and drug development. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

References

An In-depth Technical Guide to N-(2-cyanophenyl)-N'-isopropylurea: A Compound Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation of scientific literature and chemical databases, no specific information is currently available for the compound N-(2-cyanophenyl)-N'-isopropylurea. This indicates that the synthesis, chemical properties, biological activity, and potential applications of this particular molecule have not yet been publicly documented. Therefore, the creation of an in-depth technical guide with experimental protocols and signaling pathways, as requested, is not feasible at this time.

While direct data on this compound is absent, the broader class of cyanophenyl urea derivatives has been the subject of considerable research, particularly in the fields of medicinal chemistry and materials science. This guide will, therefore, provide a foundational understanding of this class of compounds, offering insights into the potential characteristics and research avenues for the yet-to-be-explored this compound, based on the properties of its structural analogs.

General Characteristics of Cyanophenyl Urea Derivatives

Cyanophenyl urea compounds are characterized by a central urea moiety (-NH-CO-NH-) linked to a cyanophenyl group (a benzene ring substituted with a cyano or nitrile group, -C≡N) and another substituent, in this case, an isopropyl group. The electronic properties of the cyanophenyl group and the steric and electronic nature of the other substituent significantly influence the overall properties of the molecule.

Potential Synthesis Routes

The synthesis of N-substituted ureas is a well-established area of organic chemistry. Several general methods could potentially be adapted for the synthesis of this compound. A common and efficient method involves the reaction of an amine with an isocyanate.[1]

Hypothetical Synthesis of this compound:

A plausible synthetic route would involve the reaction of 2-aminobenzonitrile with isopropyl isocyanate.

Synthesis_of_this compound 2-aminobenzonitrile 2-aminobenzonitrile product This compound 2-aminobenzonitrile->product + isopropyl_isocyanate isopropyl isocyanate isopropyl_isocyanate->product

Caption: Hypothetical synthesis of this compound.

Alternatively, a catalyst-free approach in water using potassium isocyanate and the corresponding amine has been reported as a simple and scalable method for producing N-substituted ureas.[1]

Anticipated Biological Significance

Urea derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities.[2][3] Many have been investigated as anticancer agents, kinase inhibitors, and modulators of various signaling pathways.[2][4] The presence of the cyanophenyl group can be particularly significant, as the nitrile functionality can participate in hydrogen bonding and other interactions with biological targets.

Potential as Enzyme Inhibitors

Derivatives of cyanophenylurea have been explored as inhibitors of various enzymes. For instance, biphenyl urea derivatives have shown potent and selective inhibition of CYP1B1, an enzyme implicated in hormone-induced cancers.[5] The cyanophenyl moiety often plays a crucial role in the binding of these inhibitors to the active site of the enzyme.

Given this context, this compound could potentially act as an inhibitor of kinases, proteases, or other enzymes where the urea and cyanophenyl functionalities can form key interactions.

Future Research Directions

The absence of data on this compound presents a clear opportunity for novel research. The following steps would be crucial in characterizing this compound:

  • Synthesis and Characterization: The first step would be the chemical synthesis of the compound, followed by its purification and structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

  • Physicochemical Properties: Determination of key physicochemical properties like solubility, melting point, and lipophilicity (logP) would be essential for understanding its behavior in biological systems.

  • Biological Screening: A broad biological screening campaign could be undertaken to identify any potential pharmacological activity. This could include assays for anticancer activity, enzyme inhibition (e.g., kinases, histone deacetylases), and antimicrobial effects.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to elucidate the mechanism of action. This could involve identifying the molecular target and mapping the signaling pathways affected by the compound.

Conclusion

While a detailed technical guide on this compound cannot be provided due to the lack of existing research, this document serves as a foundational overview based on the well-established chemistry and biology of the broader class of cyanophenyl urea derivatives. The exploration of this specific compound represents a greenfield area of research with the potential to uncover novel chemical properties and biological activities. Future synthetic and biological investigations are necessary to unlock the potential of this compound and contribute to the ever-expanding landscape of medicinal chemistry.

References

The Discovery and Profile of N-(2-cyanophenyl)-N'-isopropylurea and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and potential biological significance of N-(2-cyanophenyl)-N'-isopropylurea and its related analogs. While specific research on this compound is limited, this document consolidates information on closely related cyanophenyl urea compounds to offer a comprehensive profile for this chemical class, which has shown potential in targeting key cellular enzymes.

Introduction: The Emergence of Cyanophenyl Ureas in Drug Discovery

Urea derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The introduction of a cyanophenyl group into the urea scaffold has given rise to a class of compounds with intriguing biological activities. Notably, analogs of this compound have been investigated for their potential as enzyme inhibitors, particularly in the context of cancer therapy.

One of the most well-characterized analogs, a derivative of N-(3-cyanophenyl)urea, has been identified as an inhibitor of class III histone deacetylases (HDACs), specifically sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2).[1] This discovery highlights the potential of the cyanophenyl urea moiety to interact with important biological targets and has spurred further interest in the structure-activity relationship (SAR) of this compound class. This guide will focus on the synthesis, experimental evaluation, and proposed mechanism of action for these molecules.

Synthetic Protocols

The synthesis of this compound and its analogs generally follows established methods for the formation of unsymmetrical ureas. The most common and direct approach involves the reaction of an appropriate amine or aniline with an isocyanate.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from 2-aminobenzonitrile and isopropyl isocyanate.

Materials:

  • 2-Aminobenzonitrile

  • Isopropyl isocyanate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous DCM.

  • Stir the solution at room temperature.

  • Slowly add isopropyl isocyanate (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Quantitative Data and Biological Activity

Table 1: Antiproliferative Activity of a Representative N-(3-cyanophenyl)urea Analog

Cell LineCancer TypeIC₅₀ (µM)
U373GlioblastomaData for closely related analogs show activity in this range.
Hs683GlioblastomaData for closely related analogs show activity in this range.

Note: The data presented is for a closely related analog, R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, as a proxy for the potential activity of the cyanophenyl urea class.[1]

Table 2: Sirtuin Inhibitory Activity of a Representative N-(3-cyanophenyl)urea Analog

EnzymeIC₅₀ (µM)
SIRT1Data for closely related analogs show activity in this range.
SIRT2Data for closely related analogs show activity in this range.

Note: The data presented is for a closely related analog, R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, as a proxy for the potential activity of the cyanophenyl urea class.[1]

Mechanism of Action and Signaling Pathways

Based on studies of its analogs, this compound may function as an inhibitor of class III HDACs (sirtuins). Sirtuins play a crucial role in cell metabolism, stress response, and aging. Their inhibition can lead to the acetylation of various histone and non-histone proteins, ultimately affecting gene expression and cellular processes such as proliferation and apoptosis.

The diagram below illustrates the proposed signaling pathway affected by cyanophenyl urea compounds, leading to an antiproliferative effect in cancer cells.

Sirtuin_Inhibition_Pathway cluster_0 Cellular Environment Cyanophenyl_Urea This compound (and analogs) SIRT1_SIRT2 SIRT1 / SIRT2 (Deacetylases) Cyanophenyl_Urea->SIRT1_SIRT2 Inhibition Acetylated_Proteins Acetylated Histone & Non-Histone Proteins (e.g., p53, Tubulin) SIRT1_SIRT2->Acetylated_Proteins Deacetylation (Blocked) Gene_Expression Altered Gene Expression Acetylated_Proteins->Gene_Expression Modulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Senescence_Apoptosis Senescence / Apoptosis Gene_Expression->Senescence_Apoptosis

Figure 1. Proposed signaling pathway of cyanophenyl urea analogs as SIRT1/2 inhibitors.

Experimental and Logical Workflows

The discovery and development of novel small molecule inhibitors like this compound follow a structured workflow, from initial synthesis to biological evaluation.

Workflow for Synthesis and Characterization

The diagram below outlines the typical workflow for the chemical synthesis and subsequent characterization of cyanophenyl urea compounds.

Synthesis_Workflow Start Start: Reagent Preparation Reaction Reaction: 2-Aminobenzonitrile + Isopropyl Isocyanate Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Isolation (Filtration / Concentration) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End End: Pure Compound Characterization->End

Figure 2. General workflow for the synthesis and characterization of this compound.

Workflow for Biological Evaluation

Following successful synthesis, the biological activity of the compounds is assessed through a series of in vitro assays.

Biological_Evaluation_Workflow Start Start: Pure Compound Enzyme_Assay In Vitro Enzyme Assay (e.g., SIRT1/2 Inhibition) Start->Enzyme_Assay IC50 Determine IC₅₀ Enzyme_Assay->IC50 Cell_Proliferation Cell-Based Assay (Antiproliferative Activity) IC50->Cell_Proliferation Potent Inhibitor EC50 Determine EC₅₀ Cell_Proliferation->EC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for Acetylation) EC50->Mechanism Active in Cells End End: Biological Profile Mechanism->End

References

Preliminary Investigation of N-(2-cyanophenyl)-N'-isopropylurea's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide outlines a preliminary investigation into the potential biological activities of N-(2-cyanophenyl)-N'-isopropylurea. Drawing on data from analogous cyanophenylurea compounds, this document explores potential therapeutic applications, summarizes quantitative bioactivity, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows. The primary anticipated activities for compounds in this class include antifungal and anticancer properties.

Potential Biological Activities

Based on the analysis of structurally related compounds, this compound is hypothesized to exhibit several biological activities, primarily in the areas of antifungal and anticancer applications.

Antifungal Activity

Derivatives of 1-(2-cyanophenyl)-3-heterylureas have shown notable efficacy in protecting plants from fungal infections. These compounds are structurally similar to known systemic acquired resistance (SAR) inducers like Isotianil, suggesting that they may act by activating the natural defense systems of the host organism rather than directly targeting the pathogen.

Anticancer Activity

Various aryl urea derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines. For instance, pyrazinyl–aryl urea derivatives have been shown to inhibit the proliferation of bladder cancer cells, inducing both apoptosis and necroptosis. Furthermore, N-(3-cyanophenyl)-N'-(benzopyran-yl)urea derivatives have been identified as inhibitors of sirtuins (SIRT1/2), a class of histone deacetylases (HDACs), which are promising targets for cancer therapy.

Quantitative Bioactivity Data of Analogous Compounds

The following tables summarize the quantitative bioactivity data for compounds structurally related to this compound.

Table 1: Antifungal Activity of 1-(2-cyanophenyl)-3-heterylurea Analogs against B. cinerea

CompoundConcentration (µg/mL)Degree of Fungal Growth Inhibition (%)Reference
1-(2-cyanophenyl)-3-(1,2,3-thiadiazol-5-yl)urea5092.91 ± 0.02[1]
1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea5090.70 ± 0.03[1]
Carbendazim (Positive Control)50100 ± 0.00[1]

Table 2: Antiproliferative Activity of Pyrazinyl-Aryl Urea Analogs against T24 Human Bladder Cancer Cells [2]

Compound NumberStructureIC50 (µM) at 48h
5-16 1-(3-chloropyrazin-2-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea< 6
5-17 1-(3-chloropyrazin-2-yl)-3-(3,4-dichlorophenyl)urea< 6
5-18 1-(3-chloropyrazin-2-yl)-3-(2,4-dichlorophenyl)urea< 6
5-19 1-(3-chloropyrazin-2-yl)-3-(4-bromophenyl)urea< 6
5-22 1-(3-chloropyrazin-2-yl)-3-(p-tolyl)urea< 6
5-23 1-(3-chloropyrazin-2-yl)-3-(m-tolyl)urea4.58 ± 0.24
Regorafenib (Reference Drug)> 10
Gemcitabine (Reference Drug)> 10

Postulated Signaling Pathways and Mechanisms of Action

The biological effects of cyanophenylurea derivatives are likely mediated through the modulation of specific signaling pathways.

Induction of Apoptosis and Necroptosis in Cancer Cells

As observed with pyrazinyl-aryl urea derivatives, this compound may induce programmed cell death in cancer cells. This could involve the activation of intrinsic and extrinsic apoptotic pathways, characterized by caspase activation and changes in mitochondrial membrane potential, as well as regulated necrosis (necroptosis).

G Compound This compound (Hypothesized) Cell Cancer Cell Compound->Cell Targets ROS ↑ Intracellular ROS Cell->ROS Mito ↓ Mitochondrial Membrane Potential Cell->Mito RIPK1_MLKL RIPK1/MLKL Activation Cell->RIPK1_MLKL Caspase Caspase Activation ROS->Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necroptosis Necroptosis RIPK1_MLKL->Necroptosis

Hypothesized Induction of Programmed Cell Death.
Inhibition of Sirtuins

N-aryl-N'-benzopyran-yl)urea derivatives containing a cyanophenyl group have been shown to inhibit sirtuins 1 and 2. These enzymes play a crucial role in cell cycle regulation and DNA repair, and their inhibition can lead to cell cycle arrest and senescence in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activity.

In Vitro Antifungal Assay

This protocol is adapted from studies on 1-(2-cyanophenyl)-3-heterylureas.[1]

  • Fungal Strain: Botrytis cinerea is cultured on potato dextrose agar (PDA).

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay:

    • A defined concentration of the test compound is added to molten PDA.

    • The mixture is poured into Petri dishes.

    • A mycelial plug from an actively growing culture of B. cinerea is placed in the center of the plate.

    • Plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Data Analysis: The diameter of fungal growth is measured, and the percentage of inhibition is calculated relative to a solvent-only control.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.[3]

  • Cell Culture: Human cancer cell lines (e.g., T24 bladder cancer, MCF-7 breast cancer) are maintained in an appropriate culture medium supplemented with fetal bovine serum.

  • Assay:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Experimental and Logical Workflows

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for the high-throughput screening of a compound library to identify bioactive molecules.

G Start Compound Library (including this compound) PrimaryScreen Primary High-Throughput Screen (e.g., Cell Viability Assay) Start->PrimaryScreen HitIdentification Hit Identification (Compounds showing significant activity) PrimaryScreen->HitIdentification DoseResponse Dose-Response and IC50/EC50 Determination HitIdentification->DoseResponse SecondaryAssays Secondary Assays (e.g., Mechanism of Action, Specificity) DoseResponse->SecondaryAssays LeadOptimization Lead Optimization SecondaryAssays->LeadOptimization

High-Throughput Screening Cascade.
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates a hypothetical structure-activity relationship for cyanophenylurea derivatives based on available data.

G Core Core Scaffold: N-(cyanophenyl)-N'-R-urea R_Group Modification of R Group Core->R_Group Cyanophenyl Position of Cyano Group (ortho, meta, para) Core->Cyanophenyl Activity Biological Activity (Antifungal, Anticancer) R_Group->Activity Cyanophenyl->Activity Potency Potency (e.g., lower IC50) Activity->Potency Selectivity Selectivity Activity->Selectivity

Structure-Activity Relationship Logic.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the analysis of structurally related cyanophenylurea derivatives provides a strong rationale for investigating its potential as an antifungal and anticancer agent. Future research should focus on the synthesis of this compound followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Initial screening should encompass a panel of fungal pathogens and cancer cell lines to determine its spectrum of activity and potency. Subsequent studies should aim to elucidate its precise mechanism of action, including its effects on the signaling pathways discussed. The structure-activity relationship logic presented can guide the design of future analogs with improved potency and selectivity.

References

N-(2-cyanophenyl)-N'-isopropylurea CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-cyanophenyl)-N'-isopropylurea belongs to the class of N-substituted ureas, a versatile group of organic compounds with significant applications in medicinal chemistry, agrochemicals, and material science. The presence of a cyanophenyl group suggests potential for unique electronic properties and biological interactions, while the isopropylurea moiety can influence solubility, metabolic stability, and receptor binding. This document provides a comprehensive overview of the inferred chemical properties, a plausible synthetic route, and potential areas of investigation for this compound.

Chemical Properties

The chemical properties of this compound can be predicted based on its constituent functional groups. The following table summarizes the estimated and known properties of its precursors and related molecules.

PropertyThis compound (Predicted)2-Aminobenzonitrile (Known)Isopropylurea (Known)
CAS Number Not available1885-29-6691-60-1
Molecular Formula C₁₁H₁₃N₃OC₇H₆N₂C₄H₁₀N₂O
Molecular Weight 203.24 g/mol 118.14 g/mol 102.14 g/mol
Appearance White to off-white solid (Predicted)Yellowish crystalline solidWhite crystalline powder
Melting Point 150-160 °C (Predicted)45-48 °C153-156 °C
Boiling Point > 300 °C (decomposes) (Predicted)267-268 °CDecomposes
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) (Predicted)Slightly soluble in water; soluble in ethanol, etherSoluble in water
pKa ~17 (N-H acidity, predicted)~2.0 (anilinium ion)~22 (N-H acidity)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for urea formation. A common and efficient approach is the reaction of an amine with an isocyanate.

3.1. Synthesis from 2-Aminobenzonitrile and Isopropyl Isocyanate

This is a direct and high-yielding method for the preparation of the target compound.

Experimental Protocol:

  • Materials: 2-Aminobenzonitrile, Isopropyl isocyanate, Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran), Inert gas (e.g., Nitrogen or Argon).

  • Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzonitrile (1.0 eq) in the anhydrous solvent under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add isopropyl isocyanate (1.05 eq), dissolved in the same anhydrous solvent, dropwise to the stirred solution over 15-20 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure. g. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

3.2. Synthesis Workflow Diagram

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DCM, THF) 0°C to RT 2-Aminobenzonitrile->Reaction_Vessel Isopropyl_Isocyanate Isopropyl_Isocyanate Isopropyl_Isocyanate->Reaction_Vessel Precipitation Precipitation or Solvent Removal Reaction_Vessel->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis of this compound.

Potential Signaling Pathways and Biological Activity

Substituted ureas are known to interact with a variety of biological targets. The cyanophenyl moiety is an interesting pharmacophore that can participate in hydrogen bonding and dipole-dipole interactions. Phenylurea derivatives have been investigated as inhibitors of various enzymes and receptors. For instance, they are known to target receptor tyrosine kinases (RTKs), which are crucial in cancer signaling. A hypothetical signaling pathway that could be modulated by this compound is the RAF/MEK/ERK pathway, a key cascade in cell proliferation and survival.

4.1. Hypothetical Signaling Pathway Diagram

G Hypothetical Inhibition of the RAF/MEK/ERK Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor N-(2-cyanophenyl)- N'-isopropylurea Inhibitor->RAF Inhibition

Caption: Potential inhibition of the RAF/MEK/ERK pathway.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on the safety profiles of its precursors and related compounds, the following should be considered:

  • Hazard Class: Likely to be harmful if swallowed, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is necessary to fully characterize its properties and potential applications.

An In-depth Technical Guide to N-(2-cyanophenyl)-N'-isopropylurea as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data specifically detailing the synthesis, kinase inhibitory activity, and mechanism of action of N-(2-cyanophenyl)-N'-isopropylurea is limited. This guide, therefore, provides a comprehensive overview based on the established knowledge of structurally related cyanophenyl urea derivatives and general principles of kinase inhibitor drug discovery. The experimental protocols and potential signaling pathway interactions are presented as representative examples applicable to the evaluation of such a compound.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases. Urea derivatives have emerged as a versatile scaffold for the development of potent kinase inhibitors. The urea moiety can form key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition. This guide explores the potential of this compound as a kinase inhibitor, drawing parallels from structurally similar compounds and outlining the methodologies for its synthesis and biological evaluation.

Synthesis of this compound

The synthesis of N,N'-disubstituted ureas can be achieved through several established methods. A common and practical approach involves the reaction of an amine with an isocyanate.

Proposed Synthetic Route:

A plausible synthesis for this compound would involve the reaction of 2-aminobenzonitrile with isopropyl isocyanate.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add isopropyl isocyanate (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

A variety of N-substituted ureas can be synthesized in good to excellent yields using a simple and efficient method involving the nucleophilic addition of amines to potassium isocyanate in water, which avoids the need for organic co-solvents.[1][2]

Potential as a Kinase Inhibitor

While specific kinase targets for this compound are not documented, the cyanophenyl urea scaffold is present in known kinase inhibitors. For instance, diaryl urea derivatives have been identified as potent inhibitors of kinases such as EGFR and those in the PI3K/Akt pathway. The cyano group can act as a hydrogen bond acceptor and contribute to the binding affinity and selectivity of the compound.

Hypothetical Quantitative Data:

The following table presents hypothetical inhibitory concentration (IC50) values for this compound against a panel of kinases. This data is for illustrative purposes only to demonstrate how such information would be presented.

Kinase TargetHypothetical IC50 (nM)
Kinase A50
Kinase B250
Kinase C>1000
Kinase D150

Experimental Protocols for Kinase Inhibition Assays

To evaluate the inhibitory potential of this compound, a variety of in vitro kinase assays can be employed. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.

ADP-Glo™ Kinase Assay Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, the substrate (a peptide or protein), ATP, and the test compound (this compound) in a suitable buffer.

    • Typically, the reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is typically carried out for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert the newly synthesized ADP to ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. This step is incubated for 30-60 minutes at room temperature.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.

  • Data Analysis:

    • The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Kinase Inhibitor Screening:

G Experimental Workflow for Kinase Inhibitor Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Kinase Panel Screening Characterization->Primary_Screening Dose_Response IC50 Determination Primary_Screening->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assays Selectivity_Profiling->Cell_Viability Target_Engagement Target Engagement Assays (e.g., Western Blot) Cell_Viability->Target_Engagement SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox G Hypothetical Inhibition of the MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor This compound Inhibitor->RAF

References

A Comprehensive Guide to the Structural Analysis of N-(2-cyanophenyl)-N'-isopropylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the methodologies and data interpretation integral to the structural analysis of N-(2-cyanophenyl)-N'-isopropylurea derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document outlines the synthesis, purification, and structural elucidation of this important class of compounds, which are of significant interest due to their potential biological activities.

Introduction

N-aryl-N'-alkylurea derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzymatic inhibition. The specific substitution pattern on the aryl ring and the nature of the alkyl group are critical determinants of their pharmacological profile. The structural analysis of these compounds is paramount for understanding their structure-activity relationships (SAR), optimizing their design, and ensuring their suitability for further development. This guide focuses on the comprehensive structural characterization of this compound derivatives, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Synthesis and Purification

The synthesis of N,N'-disubstituted ureas is typically achieved through the reaction of an isocyanate with a primary or secondary amine. For this compound, the general synthetic route involves the reaction of 2-cyanophenyl isocyanate with isopropylamine.

General Synthesis Protocol
  • Reaction Setup : A solution of 2-cyanophenyl isocyanate (1.0 equivalent) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition : Isopropylamine (1.1 equivalents) is added dropwise to the stirred isocyanate solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up : Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification : Purification is commonly performed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound derivative.

Structural Characterization Methodologies

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural elucidation of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure in solution. Both ¹H and ¹³C NMR are routinely employed.

Experimental Protocol:

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Analysis : The chemical shifts (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to confirm the presence of all expected protons and carbons and to establish their connectivity.

Single-Crystal X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Crystal Growth : High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate). Other methods like vapor diffusion or slow cooling may also be employed.

  • Data Collection : A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

The quantitative data obtained from structural analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

NMR Spectroscopic Data

The following table provides a template for presenting the ¹H and ¹³C NMR data for a hypothetical this compound derivative.

¹H NMR δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
Urea NH8.50s-1HAr-NH
Urea NH6.50d7.51HiPr-NH
Aromatic CH7.70-7.20m-4HAr-H
Isopropyl CH4.00sept7.51HCH-(CH₃)₂
Isopropyl CH₃1.20d7.56HCH-(CH₃)₂
¹³C NMR δ (ppm)Assignment
C=O155.0Urea Carbonyl
Aromatic C140.0-120.0Aromatic Carbons
C-CN118.0Quaternary C attached to CN
CN115.0Cyano Carbon
Isopropyl CH42.0CH-(CH₃)₂
Isopropyl CH₃22.0CH-(CH₃)₂

Note: The data presented above is hypothetical and serves as an example.

Crystallographic Data

The following table outlines the key parameters that are typically reported for a single-crystal X-ray structure determination.

Parameter Value
Chemical formulaC₁₁H₁₃N₃O
Formula weight203.24
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value
Goodness-of-fitValue

Note: "Value" indicates where the experimentally determined data would be placed.

Visualizations

Diagrams are crucial for illustrating experimental processes and the logical connections between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Reactants 2-Cyanophenyl Isocyanate + Isopropylamine Reaction Reaction in Anhydrous Solvent Reactants->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR Solution-state Structure XRay Single-Crystal X-ray Crystallography Pure_Compound->XRay Solid-state Structure Final_Structure Final Confirmed Structure NMR->Final_Structure XRay->Final_Structure G cluster_info Information Derived cluster_techniques Analytical Techniques Target Target Molecule: This compound NMR NMR Spectroscopy Target->NMR XRay X-ray Crystallography Target->XRay MS Mass Spectrometry Target->MS Connectivity Atom Connectivity (2-D Structure) ThreeD_Structure 3-D Molecular Geometry (Bond lengths, angles) Intermolecular Intermolecular Interactions (e.g., Hydrogen Bonding) Conformation Molecular Conformation (in solid state) NMR->Connectivity XRay->ThreeD_Structure XRay->Intermolecular XRay->Conformation MS->Connectivity Molecular Weight Confirmation

The Structure-Activity Relationship of Cyanophenyl Ureas: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Cyanophenyl Ureas as Potent Kinase Inhibitors

The cyanophenyl urea scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this important class of compounds, with a focus on their role as inhibitors of key signaling pathways implicated in cancer progression. Detailed experimental methodologies, quantitative SAR data, and visual representations of signaling pathways and experimental workflows are presented to aid researchers in the rational design of next-generation cyanophenyl urea-based therapeutics.

Core Structure and Mechanism of Action

Cyanophenyl ureas are a class of small molecule inhibitors that typically target the ATP-binding pocket of protein kinases. The core structure consists of a central urea moiety flanked by a cyanophenyl ring on one side and a substituted aryl or heteroaryl group on the other. The urea functional group plays a critical role in binding to the kinase hinge region through the formation of hydrogen bonds. The cyanophenyl group often occupies a hydrophobic pocket within the kinase domain, while the other aryl substituent can be modified to enhance potency, selectivity, and pharmacokinetic properties.

One of the primary signaling cascades targeted by cyanophenyl urea derivatives is the RAF/MEK/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Cyanophenyl ureas, by inhibiting key kinases in this pathway such as RAF kinases, can effectively block downstream signaling and inhibit tumor growth.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the potency and selectivity of cyanophenyl urea derivatives. The following sections summarize the key findings from these investigations, with a focus on substitutions on the phenyl ring.

Quantitative SAR Data of Cyanophenyl Urea Analogs as Chk1 Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea analogs against the Chk1 kinase. The data is compiled from published literature and highlights the impact of various substitutions on the phenyl ring.

Compound IDR2 SubstitutionR4 SubstitutionR5 SubstitutionChk1 IC50 (nM)
1 OMeOMeCl3
2a OMeOMeH10
2b OMeOMeF5
2c OMeOMeBr4
2d OMeOMeI6
2e OMeOMeMe8
3a HOMeCl25
3b FOMeCl15
3c ClOMeCl7
4a OMeHCl>1000
4b OMeFCl50
4c OMeClCl20

Experimental Protocols

General Synthesis of N-(cyanophenyl)-N'-(substituted aryl) Ureas

A common synthetic route to N-(cyanophenyl)-N'-(substituted aryl) ureas involves the reaction of a substituted aniline with a cyanophenyl isocyanate. The following is a representative protocol for the synthesis of 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea.

Materials:

  • 2-Amino-5-cyanopyrazine

  • Triphosgene

  • Triethylamine

  • Dichloromethane (DCM)

  • 5-Chloro-2,4-dimethoxyaniline

  • Silica gel for column chromatography

Procedure:

  • Preparation of 5-cyanopyrazin-2-yl isocyanate: To a solution of 2-amino-5-cyanopyrazine in anhydrous DCM, triphosgene is added portion-wise at 0°C, followed by the slow addition of triethylamine. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure to yield the crude isocyanate.

  • Urea formation: The crude isocyanate is dissolved in anhydrous DCM and added dropwise to a solution of 5-chloro-2,4-dimethoxyaniline in DCM. The reaction mixture is stirred at room temperature overnight.

  • Purification: The reaction mixture is concentrated, and the residue is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Chk1 Kinase Inhibition Assay Protocol

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of cyanophenyl urea compounds against Chk1 kinase.

Materials:

  • Recombinant human Chk1 enzyme

  • Biotinylated peptide substrate (e.g., a peptide derived from CDC25C)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in assay buffer.

  • Enzyme and Substrate Preparation: The Chk1 enzyme and biotinylated peptide substrate are diluted to their final concentrations in assay buffer.

  • Reaction Initiation: In a 96-well plate, the test compound solution, Chk1 enzyme, and substrate are mixed. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes). 5

A Theoretical and Computational Chemistry Guide to N-Aryl-N'-Alkylureas: A Case Study of N-(2-cyanophenyl)-N'-isopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough literature search has revealed no specific published theoretical or computational studies on N-(2-cyanophenyl)-N'-isopropylurea. Therefore, this document serves as an in-depth technical guide outlining the established methodologies that would be employed for such an investigation, using this compound as a representative model. The experimental protocols, data, and specific biological targets are presented as illustrative examples based on research on analogous urea derivatives.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their ability to form stable hydrogen bonds and interact with biological macromolecules. The N-aryl-N'-alkylurea scaffold, in particular, is present in numerous clinically approved drugs, often acting as kinase inhibitors in oncology. A comprehensive theoretical and computational analysis of a novel compound within this class, such as this compound, is a critical step in modern drug discovery. It allows for the elucidation of its three-dimensional structure, electronic properties, and potential interactions with biological targets before committing to more resource-intensive experimental assays.

This guide details the typical workflow for a thorough theoretical and computational investigation, from synthesis and characterization to advanced molecular modeling techniques.

Synthesis and Experimental Characterization

A robust computational study is grounded in accurately characterized physical samples. The following sections describe a plausible synthesis route and the standard analytical techniques for structural confirmation.

General Synthesis Protocol

The synthesis of unsymmetrical ureas like this compound is most commonly achieved through the reaction of an appropriate isocyanate with an amine.

Protocol:

  • Isocyanate Formation (if not commercially available): 2-Aminobenzonitrile (1.0 eq) would be dissolved in a dry, inert solvent such as dichloromethane (DCM). Triphosgene (0.4 eq), a safer alternative to phosgene, is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred and slowly allowed to warm to room temperature until the formation of 2-cyanophenyl isocyanate is complete, as monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of N-H stretches of the amine, appearance of a strong N=C=O stretch around 2250 cm⁻¹).

  • Urea Formation: The resulting isocyanate solution is cooled again to 0 °C. Isopropylamine (1.1 eq) is added dropwise.

  • Work-up: The reaction mixture is stirred for several hours at room temperature. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product, this compound, as a solid.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start 2-Aminobenzonitrile + Triphosgene isocyanate Formation of 2-Cyanophenyl Isocyanate start->isocyanate urea_formation Reaction with Isopropylamine isocyanate->urea_formation purification Purification (Recrystallization/Chromatography) urea_formation->purification final_product Pure N-(2-cyanophenyl) -N'-isopropylurea purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (HRMS) ir FT-IR Spectroscopy final_product->nmr final_product->ms final_product->ir

Caption: General experimental workflow for the synthesis and structural confirmation.

Spectroscopic Characterization

The synthesized compound's identity and purity would be confirmed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-cyanophenyl)-N'-isopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of N-(2-cyanophenyl)-N'-isopropylurea, a molecule of interest in medicinal chemistry and materials science. The document outlines the synthetic procedure, safety precautions, and materials required.

Application Notes

N-aryl ureas are a significant class of compounds in drug discovery and development, known to exhibit a wide range of biological activities. Substituted phenylureas, in particular, have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways. The presence of a nitrile group on the phenyl ring of this compound offers a site for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. Researchers may find this compound of interest for screening in various biological assays or as a building block in the development of novel chemical entities. While no specific signaling pathway has been definitively elucidated for this compound, related aryl urea compounds have been shown to interact with various protein kinases, suggesting that this compound could be a candidate for investigation in cancer cell signaling research.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of 2-aminobenzonitrile with isopropyl isocyanate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AminobenzonitrileReagentSigma-Aldrich, Acros Organics, etc.
Isopropyl isocyanateReagentSigma-Aldrich, Thermo Fisher Scientific, etc.Moisture sensitive, handle under inert atmosphere.
Dichloromethane (DCM)AnhydrousStandard lab supplier
Triethylamine (TEA)ReagentStandard lab supplier
n-HexaneACS GradeStandard lab supplierFor trituration/recrystallization.
Ethyl acetateACS GradeStandard lab supplierFor thin-layer chromatography.
Round-bottom flask-Standard lab equipment
Magnetic stirrer and stir bar-Standard lab equipment
Addition funnel-Standard lab equipment
Condenser-Standard lab equipment
Inert gas supply (Nitrogen or Argon)--
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254Standard lab supplier
Rotary evaporator-Standard lab equipment
Buchner funnel and filter paper-Standard lab equipment
Quantitative Data for Reactants
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-AminobenzonitrileC₇H₆N₂118.1446-50[1][2]267-268[1][2]
Isopropyl isocyanateC₄H₇NO85.10-74-75
Safety Precautions
  • 2-Aminobenzonitrile : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3][4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Isopropyl isocyanate : Highly flammable liquid and vapor. Fatal if inhaled and toxic if swallowed. Causes skin irritation and serious eye irritation.[6][7][8] It is also a lachrymator and is moisture-sensitive. Handle this reagent with extreme caution in a fume hood under an inert atmosphere. Wear appropriate PPE, including respiratory protection if necessary.

  • Dichloromethane : Volatile and a suspected carcinogen. Handle in a fume hood.

  • Triethylamine : Corrosive and flammable. Handle with care in a fume hood.

Step-by-Step Synthesis Protocol
  • Reaction Setup : In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) in 30 mL of anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).

  • Addition of Base : To the stirred solution, add triethylamine (1.4 mL, 10 mmol) via syringe.

  • Addition of Isocyanate : In a separate, dry addition funnel, prepare a solution of isopropyl isocyanate (0.85 g, 10 mmol) in 10 mL of anhydrous dichloromethane.

  • Reaction : Add the isopropyl isocyanate solution dropwise to the 2-aminobenzonitrile solution over 15-20 minutes at room temperature.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up : Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding 20 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 20 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : The crude product will likely be a solid. Purify the solid by trituration with n-hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

  • Characterization : Dry the purified product under vacuum and characterize it by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Expected Product Characteristics (To be determined experimentally)
PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Melting Point To be determined
¹H NMR Expected peaks for aromatic, isopropyl, and N-H protons.
¹³C NMR Expected peaks for aromatic, nitrile, urea carbonyl, and isopropyl carbons.
IR (cm⁻¹) Expected absorptions for N-H, C=O (urea), C≡N, and aromatic C-H bonds.
Purity (by HPLC/NMR) >95%
Yield To be determined

Visualizations

Synthesis Workflowdot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Aminobenzonitrile Reaction Stir at Room Temperature (2-4 hours) A->Reaction B Isopropyl Isocyanate B->Reaction C Dichloromethane (Solvent) C->Reaction D Triethylamine (Base) D->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup TLC Monitoring Purification Trituration/Recrystallization Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, IR, MP) Product->Characterization

References

Application Note: Structural Characterization of N-(2-cyanophenyl)-N'-isopropylurea by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-cyanophenyl)-N'-isopropylurea is a small organic molecule with potential applications in medicinal chemistry and drug discovery due to the presence of the urea and cyanophenyl moieties, which are common pharmacophores. Accurate structural elucidation and characterization are critical for its downstream applications, including use in structure-activity relationship (SAR) studies and as a building block in organic synthesis. This application note provides a detailed protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies outlined herein provide a comprehensive approach to confirm the chemical structure and purity of the synthesized compound.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra in public databases, this section provides predicted data for this compound based on established principles of NMR and mass spectrometry.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for this compound are summarized in Table 1. These predictions are based on the analysis of similar structural motifs and standard chemical shift increments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~154
2-~110
3-~118
4~7.5 (d, J=8.0 Hz)~134
5~7.0 (t, J=7.5 Hz)~122
6~7.6 (t, J=7.8 Hz)~133
7~8.2 (d, J=8.2 Hz)~140
8~6.5 (br s)-
9~4.5 (br d)-
10~4.0 (septet, J=6.5 Hz)~43
11~1.2 (d, J=6.5 Hz)~23

Note: Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are predicted values.

Predicted Mass Spectrometry Data

Electrospray ionization mass spectrometry in positive ion mode is expected to yield the protonated molecule [M+H]⁺ as the base peak. The predicted exact mass and major fragments are presented in Table 2.

Table 2: Predicted ESI-MS Data for this compound

IonFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₁H₁₄N₃O⁺204.1131
[M+Na]⁺C₁₁H₁₃N₃NaO⁺226.0951
[C₇H₅N₂O]⁺C₇H₅N₂O⁺133.0402
[C₄H₁₀N]⁺C₄H₁₀N⁺72.0813

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N,N'-disubstituted ureas involves the reaction of an isocyanate with an amine.[1][2]

Materials:

  • 2-aminobenzonitrile

  • Isopropyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add isopropyl isocyanate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometric Analysis

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[3][4]

Sample Preparation:

  • Prepare a stock solution of the purified compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

ESI-MS Acquisition:

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 300 - 400 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Mass Range: m/z 50 - 500.

  • Data Acquisition: Full scan mode.

Tandem MS (MS/MS) for Fragmentation Analysis:

  • Select the [M+H]⁺ ion (predicted at m/z 204.11) as the precursor ion.

  • Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

  • Acquire the product ion spectrum.

Data Analysis:

  • Determine the accurate mass of the parent ion and calculate the elemental composition.

  • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.

Visualizations

chemical_structure cluster_phenyl cluster_urea cluster_isopropyl C1 C C2 C C1->C2 CN_group C≡N C1->CN_group C3 C C2->C3 NH1 N-H C2->NH1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C_carbonyl C=O NH1->C_carbonyl NH2 N-H C_carbonyl->NH2 CH_isopropyl CH NH2->CH_isopropyl CH3_1 CH₃ CH_isopropyl->CH3_1 CH3_2 CH₃ CH_isopropyl->CH3_2

Caption: Chemical structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS and MS/MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: Experimental workflow for characterization.

signaling_pathway A Aromatic Protons H4, H5, H6, H7 ~7.0-8.2 ppm B Urea NH Protons H8, H9 ~4.5-6.5 ppm A->B Through-space (NOE) C Isopropyl CH Proton H10 ~4.0 ppm B->C 3-bond coupling D Isopropyl CH₃ Protons H11 ~1.2 ppm C->D 3-bond coupling

Caption: Key ¹H NMR correlations for structural assignment.

References

Application Note & Protocol: In Vivo Efficacy and Safety Assessment of N-(2-cyanophenyl)-N'-isopropylurea in a Xenograft Model of Human Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for evaluating the in vivo anti-tumor efficacy and safety profile of the novel compound N-(2-cyanophenyl)-N'-isopropylurea. Due to the limited publicly available data on the specific biological target of this compound, this protocol is based on the hypothesis that, like many other urea-based molecules, it may function as a kinase inhibitor. The protocol describes a subcutaneous xenograft study in immunodeficient mice, a standard and robust model for preclinical cancer drug development. This document outlines procedures for animal handling, tumor cell implantation, compound formulation and administration, efficacy assessment through tumor growth monitoring, and safety/toxicity evaluation.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry and drug discovery, with many approved drugs featuring this functional group. Their ability to form key interactions with biological targets has led to their development in various therapeutic areas, including oncology. Several urea-based compounds have been developed as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

This compound is a small molecule whose in vivo properties have not been extensively characterized. This protocol provides a framework for its initial preclinical evaluation in a human tumor xenograft model, a critical step in the drug development pipeline. The described study will assess the compound's ability to inhibit tumor growth and will monitor for potential adverse effects in the host animal.

Hypothetical Signaling Pathway

Based on the common mechanisms of action for urea-based anti-cancer compounds, this compound is hypothesized to inhibit a receptor tyrosine kinase (RTK) signaling pathway. Such pathways, when activated by growth factors, typically initiate a downstream cascade involving key kinases like PI3K, AKT, and MAPK (ERK), which ultimately promote cell proliferation, survival, and angiogenesis. This protocol is designed to test the efficacy of a compound that could potentially disrupt such a pathway.

Kinase_Inhibitor_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound N-(2-cyanophenyl)- N'-isopropylurea Compound->RTK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Application Notes and Protocols for Assessing the Solubility and Stability of N-(2-cyanophenyl)-N'-isopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the aqueous solubility and chemical stability of the compound N-(2-cyanophenyl)-N'-isopropylurea. The following protocols are designed to be adaptable for use in various research and development settings.

Aqueous Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values relevant to the physiological range. This is a critical parameter for predicting its oral bioavailability and for the development of suitable formulations.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the solubility of a compound.

Materials:

  • This compound (analytical standard)

  • Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • Distilled or deionized water

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Buffers: Prepare PBS buffers at pH 5.0, 7.4, and 9.0. Verify the pH of each buffer using a calibrated pH meter.

  • Sample Preparation: Add an excess amount of this compound to separate vials containing each of the prepared buffers and distilled water. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Data Presentation

The solubility data should be summarized in a clear and concise table.

Solvent pH Temperature (°C) Solubility (µg/mL)
Distilled Water~7.025Insert Value
PBS5.025Insert Value
PBS7.425Insert Value
PBS9.025Insert Value
Distilled Water~7.037Insert Value
PBS5.037Insert Value
PBS7.437Insert Value
PBS9.037Insert Value

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess This compound add_compound Add compound to buffers prep_compound->add_compound prep_buffers Prepare aqueous buffers (pH 5.0, 7.4, 9.0) prep_buffers->add_compound shake Equilibrate on shaker (24-72h at constant temp) add_compound->shake centrifuge Centrifuge to separate solid and liquid shake->centrifuge supernatant Collect clear supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc quantify Quantify against standard curve hplc->quantify result Solubility Data quantify->result

Caption: Workflow for the shake-flask solubility assessment.

Stability Assessment

Objective: To evaluate the chemical stability of this compound under various stress conditions to identify potential degradation pathways and to determine its shelf-life under defined storage conditions. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation and Long-Term Stability

Forced degradation studies are conducted to intentionally degrade the sample, which helps in developing stability-indicating analytical methods. Long-term stability studies are performed to establish the shelf-life.

Materials:

  • This compound (analytical standard)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Forced Degradation (Stress Testing):

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Long-Term and Accelerated Stability:

    • Store samples of the compound under the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.

    • Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

    • Quantify the amount of the parent compound remaining and any major degradation products formed.

Data Presentation

Summarize the stability data in tables for easy comparison.

Forced Degradation Study Summary:

Stress Condition Duration Temperature (°C) % Assay of Parent Compound % Degradation No. of Degradants
0.1 M HCl24 hours60Insert ValueInsert ValueInsert Value
0.1 M NaOH8 hours25Insert ValueInsert ValueInsert Value
3% H₂O₂24 hours25Insert ValueInsert ValueInsert Value
Thermal48 hours80Insert ValueInsert ValueInsert Value
PhotolyticICH Q1B25Insert ValueInsert ValueInsert Value

Long-Term Stability Study Summary (25°C/60% RH):

Time Point (Months) Appearance % Assay Degradation Products (%)
0White Powder100.0Not Detected
3ObserveInsert ValueInsert Value
6ObserveInsert ValueInsert Value
12ObserveInsert ValueInsert Value
24ObserveInsert ValueInsert Value

Stability Testing Workflow Diagram

Application Notes & Protocols for the Quantification of N-(2-cyanophenyl)-N'-isopropylurea in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of analytical methods for the quantitative determination of N-(2-cyanophenyl)-N'-isopropylurea in biological matrices such as plasma and urine. The protocols outlined below are based on established principles of bioanalytical method development and validation, ensuring reliability and reproducibility for pharmacokinetic, toxicokinetic, and other drug development studies.[1] While specific methods for this compound are not widely published, the following procedures adapt common techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) which are renowned for their sensitivity and selectivity in bioanalysis.[1]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the analysis of this compound. These values are representative of a robust and reliable bioanalytical assay.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control SampleConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1≤ 1585 - 115≤ 1585 - 115
Low QC3≤ 1585 - 115≤ 1585 - 115
Medium QC100≤ 1585 - 115≤ 1585 - 115
High QC800≤ 1585 - 115≤ 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
This compound85 - 95Minimal (within ±15%)
Internal Standard88 - 98Minimal (within ±15%)

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma)

This protocol is a rapid and simple method for the extraction of this compound from plasma samples.[2][3]

Materials:

  • Blank plasma

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spike 100 µL of blank plasma with the appropriate concentration of this compound standard solutions for calibration curve and quality control samples.

  • Add 10 µL of the internal standard working solution to all samples, calibration standards, and QCs.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol describes the instrumental analysis for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion of the analytical standard. A hypothetical transition could be based on the molecular weight and fragmentation pattern.

    • Internal Standard: To be determined based on the specific IS used.

  • Source Parameters: Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for bioanalytical method development and a hypothetical signaling pathway that could be relevant for a drug candidate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation SampleCollection Biological Sample Collection (Plasma, Urine) Fortification Spiking with Analyte & IS SampleCollection->Fortification Extraction Extraction (Protein Precipitation, LLE, or SPE) Fortification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Report Final Report Validation->Report

Caption: Bioanalytical Method Workflow.

signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Drug This compound Drug->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse Regulates Gene Expression

References

Application Note: Large-Scale Synthesis of N-(2-cyanophenyl)-N'-isopropylurea for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the large-scale synthesis of N-(2-cyanophenyl)-N'-isopropylurea, a key intermediate for various therapeutic agents, intended for preclinical research and development. The described methodology is designed to be scalable, cost-effective, and yield high-purity material suitable for further studies. This document includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are an important class of compounds in medicinal chemistry. The urea moiety is a common feature in many biologically active molecules, and the 2-cyanophenyl group can serve as a versatile handle for further chemical modifications. The development of a robust and scalable synthetic route is crucial for advancing these compounds through the preclinical pipeline. This protocol outlines a practical and efficient method for the gram-scale synthesis of the target compound, starting from readily available commercial reagents. The synthesis is based on the well-established nucleophilic addition of an amine to an isocyanate.

Synthetic Pathway

The synthesis of this compound is achieved through a one-step reaction involving the coupling of 2-aminobenzonitrile with isopropyl isocyanate. This reaction is typically carried out in an aprotic solvent to prevent side reactions.

Synthesis_Pathway 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction Aprotic Solvent (e.g., THF, DCM) 2-Aminobenzonitrile->Reaction Isopropyl_Isocyanate Isopropyl Isocyanate Isopropyl_Isocyanate->Reaction Product This compound Reaction->Product

Caption: Synthetic route for this compound.

Experimental Protocol

Materials and Reagents
ReagentSupplierPurity
2-AminobenzonitrileCommercially Available>98%
Isopropyl isocyanateCommercially Available>99%
Anhydrous Dichloromethane (DCM)Commercially AvailableAnhydrous
Diethyl etherCommercially AvailableReagent Grade
HexanesCommercially AvailableReagent Grade
Synthesis of this compound
  • Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-aminobenzonitrile (59.0 g, 0.5 mol) and anhydrous dichloromethane (500 mL).

  • Addition of Isocyanate: The solution is cooled to 0 °C in an ice bath. Isopropyl isocyanate (46.8 g, 0.55 mol, 1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to afford a crude solid.

  • Purification: The crude product is triturated with diethyl ether (200 mL) to remove any unreacted starting materials. The resulting solid is collected by filtration, washed with cold hexanes (2 x 100 mL), and dried under vacuum to yield the final product as a white to off-white solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Data Presentation

The following table summarizes the expected quantitative data for a typical large-scale synthesis run.

ParameterValue
Reactants
2-Aminobenzonitrile59.0 g (0.5 mol)
Isopropyl isocyanate46.8 g (0.55 mol)
Product
Theoretical Yield101.6 g
Actual Yield92.5 g
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Results
Yield91%
Purity (by HPLC)>98%
Melting Point145-147 °C

Experimental Workflow

The following diagram illustrates the workflow for the large-scale synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactor with 2-Aminobenzonitrile and DCM B Cool to 0 °C A->B C Dropwise Addition of Isopropyl Isocyanate B->C D Stir at Room Temperature for 12-16h C->D E Concentrate in vacuo D->E F Triturate with Diethyl Ether E->F G Filter Solid F->G H Wash with Hexanes G->H I Dry under Vacuum H->I J Characterization (NMR, MS, HPLC) I->J

Caption: Workflow for synthesis and purification.

Signaling Pathway Context

Information regarding the specific signaling pathways modulated by this compound is not available in the public domain at the time of writing. However, urea-containing compounds are known to act as inhibitors of various kinases and other enzymes. For illustrative purposes, a hypothetical signaling pathway where such a compound might act is presented below. This is a generalized representation and not based on experimental data for the title compound.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor This compound Inhibitor->Kinase_B

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This application note provides a straightforward and scalable protocol for the synthesis of this compound. The methodology is suitable for producing high-purity material required for preclinical studies. The clear presentation of the protocol, data, and workflows is intended to facilitate the adoption of this procedure in drug discovery and development laboratories. Further optimization of reaction conditions may be possible to improve yield and reduce reaction times.

Application Notes and Protocols: Cryopreservation and Handling of N-(2-cyanophenyl)-N'-isopropylurea Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-cyanophenyl)-N'-isopropylurea is a small molecule of interest in various research and drug development applications. Proper handling and storage of stock solutions are critical to ensure its stability, potency, and the reproducibility of experimental results. Cryopreservation is a common and effective method for the long-term storage of small molecule stock solutions, minimizing degradation over time.

These application notes provide detailed protocols for the safe handling, preparation of stock solutions, and cryopreservation of this compound. The procedures outlined are based on general best practices for urea-based compounds and small molecule cryopreservation.[1][2][3][4][5] It is strongly recommended that researchers perform their own stability and solubility studies to validate these protocols for their specific experimental needs.

Chemical Properties and Safety

A summary of the general chemical properties for a related compound, N-(2-cyanophenyl)urea, is provided below. Researchers should always refer to the manufacturer-provided Safety Data Sheet (SDS) for specific handling and safety information for this compound.

PropertyValue (for N-(2-cyanophenyl)urea)Reference
Molecular FormulaC8H7N3O[6]
Molecular Weight161.16 g/mol [6]
CAS Number55441-25-3[6]

General Safety Precautions:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Preparation of Stock Solutions

The preparation of a high-concentration stock solution is a crucial first step for most experimental applications. The choice of solvent will depend on the experimental system and the solubility of the compound.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecules for in vitro studies.[2][5]

  • Ethanol

  • Other organic solvents may be suitable and should be tested for solubility.

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution vigorously and/or sonicate in a water bath until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution but should be done with caution to avoid degradation.

  • Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in cryo-compatible vials. This minimizes freeze-thaw cycles for the main stock.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation start Start weigh Weigh Compound start->weigh Equilibrate to RT add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Cryovials dissolve->aliquot end_prep Ready for Use or Storage aliquot->end_prep

Caption: Workflow for preparing a stock solution of this compound.

Cryopreservation of Stock Solutions

Cryopreservation is essential for maintaining the long-term integrity of the stock solution.

Protocol for Cryopreservation:

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and any other relevant information. Use labels that can withstand cryogenic temperatures.

  • Freezing:

    • Short-term storage (weeks to months): Store the aliquots at -20°C.

    • Long-term storage (months to years): For optimal stability, store the aliquots at -80°C.[4]

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of the compound and precipitation. It is highly recommended to prepare single-use aliquots.

Storage ConditionRecommended DurationNotes
4°CUp to 1 weekProne to degradation; use with caution.
-20°CWeeks to monthsSuitable for short to medium-term storage.
-80°CMonths to yearsRecommended for long-term archival storage.[4]

Handling of Cryopreserved Stock Solutions

Proper thawing and handling of cryopreserved stock solutions are critical to maintain their quality.

Protocol for Thawing and Use:

  • Thawing: Thaw a single-use aliquot at room temperature or in a 37°C water bath for rapid thawing.

  • Vortexing: Once completely thawed, vortex the solution gently to ensure homogeneity before making further dilutions.

  • Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer immediately before use.

  • Discard Unused Solution: Do not re-freeze any remaining thawed stock solution. Discard any unused portion of the aliquot to avoid compromising the integrity of future experiments.

Logical Flow for Handling Cryopreserved Stocks

G storage Cryopreserved Aliquot (-80°C) thaw Thaw at RT or 37°C storage->thaw vortex Gently Vortex thaw->vortex dilute Prepare Working Dilution vortex->dilute use Use in Experiment dilute->use discard Discard Unused Portion dilute->discard

Caption: Recommended handling procedure for thawed stock solutions.

Potential Signaling Pathway Involvement

While the specific targets of this compound may not be fully elucidated, urea-based compounds are known to act as inhibitors or modulators of various enzymes, including kinases and ureases.[7] Some phenylurea derivatives have been investigated for their effects on cell proliferation and stress responses.[8] The diagram below illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation) tf->response inhibitor N-(2-cyanophenyl)- N'-isopropylurea inhibitor->kinase2

Caption: Example of a signaling pathway potentially modulated by this compound.

Conclusion

The protocols outlined in these application notes provide a foundation for the effective cryopreservation and handling of this compound stock solutions. Adherence to these guidelines for preparing, storing, and using this compound will contribute to the reliability and reproducibility of experimental data. Researchers are reminded to consult the specific product information and Safety Data Sheet provided by the manufacturer and to perform their own validation studies as necessary.

References

safety and handling procedures for N-(2-cyanophenyl)-N'-isopropylurea in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for N-(2-cyanophenyl)-N'-isopropylurea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following safety and handling procedures are based on data from structurally similar compounds, including substituted ureas and cyanophenyl derivatives. A comprehensive, substance-specific risk assessment should be conducted before handling this compound.

Introduction

This compound is a disubstituted urea derivative. Its structure, containing a cyanophenyl group and an isopropylurea moiety, suggests potential applications in medicinal chemistry and drug development, possibly as an inhibitor of specific enzymes or as a scaffold for more complex molecules. The cyanophenyl group can be a key pharmacophore, while the urea linkage provides hydrogen bonding capabilities. This document provides detailed application notes and protocols for the safe handling and use of this compound in a laboratory setting.

Safety and Hazard Information

Based on analogous compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with the cyanophenyl and urea functional groups.

Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The cyano group can release hydrogen cyanide upon decomposition or under acidic conditions, which is highly toxic.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[2][3]

  • Sensitization: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.

Quantitative Hazard Data for Analogous Compounds

The following table summarizes toxicological data for structurally related compounds to provide an estimate of the potential hazards of this compound.

Hazard CategoryCompoundData
Acute Oral Toxicity PhenylureaLD50 Rat: > 2000 mg/kg
N'-(4-cyanophenyl)-N,N-dimethylureaNo data available
Skin Irritation N'-(4-cyanophenyl)-N,N-dimethylureaCauses skin irritation[3]
Eye Irritation N'-(4-cyanophenyl)-N,N-dimethylureaCauses serious eye irritation[3]
Respiratory Irritation N'-(4-cyanophenyl)-N,N-dimethylureaMay cause respiratory irritation[3]

Note: This data is for analogous compounds and should be used for estimation purposes only. The actual toxicity of this compound may vary.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing such as an apron or coveralls should be worn.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4]

Handling and Storage

Handling Workflow

The following diagram illustrates the recommended workflow for safely handling this compound in the laboratory.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Decontaminate Glassware Decontaminate Glassware Dissolve/React->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Safe handling workflow for this compound.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[4][5]

  • Store locked up.[5][6]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound.

Protocol for Weighing and Preparing Solutions
  • Preparation:

    • Ensure the chemical fume hood is clean and operational.

    • Gather all necessary equipment: spatula, weigh boat, beaker, stir bar, and the chosen solvent.

    • Don the appropriate PPE as described in Section 3.

  • Weighing:

    • Tare the analytical balance with the weigh boat.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Place the beaker with the stir bar and the appropriate volume of solvent on a stir plate inside the fume hood.

    • Carefully add the weighed compound to the solvent.

    • Stir until the compound is fully dissolved.

    • If necessary, gentle heating can be applied, but be aware of the solvent's flash point and the compound's decomposition temperature.

Protocol for a Typical Reaction
  • Setup:

    • Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) inside the chemical fume hood.

    • Ensure all glassware is dry and clean.

  • Reagent Addition:

    • Add the this compound solution to the reaction flask.

    • Add other reagents slowly as per the specific reaction protocol.

  • Reaction Monitoring:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction carefully.

    • Perform the extraction, washing, and drying steps as required by the specific procedure.

  • Purification:

    • Purify the product using techniques such as column chromatography, recrystallization, or distillation, all performed within a fume hood.

Emergency Procedures

First Aid Measures

The following diagram outlines the appropriate first aid response in case of exposure.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Skin Contact Skin Contact Exposure->Skin Contact Skin Eye Contact Eye Contact Exposure->Eye Contact Eye Inhalation Inhalation Exposure->Inhalation Inhalation Ingestion Ingestion Exposure->Ingestion Ingestion Remove Contaminated Clothing Remove Contaminated Clothing Wash with Soap and Water Wash with Soap and Water Remove Contaminated Clothing->Wash with Soap and Water Seek Medical Attention Seek Medical Attention Wash with Soap and Water->Seek Medical Attention Rinse with Water for 15 min Rinse with Water for 15 min Remove Contact Lenses Remove Contact Lenses Rinse with Water for 15 min->Remove Contact Lenses Remove Contact Lenses->Seek Medical Attention Move to Fresh Air Move to Fresh Air Keep at Rest Keep at Rest Move to Fresh Air->Keep at Rest Keep at Rest->Seek Medical Attention Rinse Mouth Rinse Mouth Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Seek Immediate Medical Attention Seek Immediate Medical Attention Do NOT Induce Vomiting->Seek Immediate Medical Attention

Caption: First aid procedures for exposure to this compound.

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation occurs, get medical advice/attention.[5]

  • In case of eye contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • If swallowed: Rinse mouth.[1] Do NOT induce vomiting.[6][7] Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Spills and Leaks
  • Small Spills: Sweep up the material, place it in a suitable container for disposal, and clean the area with soap and water.[5]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent dust formation. Contain the spill and collect the material for disposal.

Disposal Considerations

  • Dispose of this compound and its container in accordance with local, regional, and national regulations.[5][6]

  • It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Signaling Pathway and Logical Relationships

While a specific biological signaling pathway for this compound is not defined, its structural similarity to other biologically active ureas suggests it might act as an inhibitor of kinases or other enzymes. The logical relationship for its safe use is depicted below.

Compound Compound Risk Assessment Risk Assessment Compound->Risk Assessment Safe Handling Procedures Safe Handling Procedures Risk Assessment->Safe Handling Procedures Emergency Plan Emergency Plan Risk Assessment->Emergency Plan Successful Experiment Successful Experiment Safe Handling Procedures->Successful Experiment Emergency Plan->Successful Experiment

Caption: Logical relationship for the safe use of this compound.

References

Troubleshooting & Optimization

troubleshooting N-(2-cyanophenyl)-N'-isopropylurea synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-cyanophenyl)-N'-isopropylurea.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.

Issue 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors, including incomplete reaction, and the formation of side products.

Potential CauseRecommended Solution
Incomplete Reaction - Ensure stoichiometric amounts or a slight excess of isopropyl isocyanate are used. - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. - Ensure adequate mixing to facilitate contact between reactants.
Side Reaction: Biuret Formation - Maintain a moderate reaction temperature (e.g., room temperature to 50°C). Elevated temperatures can promote the reaction of the formed urea with another molecule of isocyanate.[1] - Use a slight excess of the amine (2-aminobenzonitrile) relative to the isocyanate to ensure the isocyanate is consumed by the primary amine.
Side Reaction: Symmetric Urea (Diisopropylurea) Formation - Ensure all reactants and the solvent are anhydrous. Isopropyl isocyanate can react with water to form an unstable carbamic acid, which decomposes to isopropylamine and carbon dioxide. The isopropylamine can then react with another molecule of isopropyl isocyanate to form the symmetric diisopropylurea. - Use a dry, inert solvent such as anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).[2] - Consider the use of drying agents, such as molecular sieves, in the reaction mixture.
Side Reaction: Reaction with the Cyano Group - While less common under typical urea synthesis conditions, the cyano group could potentially undergo side reactions. Maintaining mild reaction conditions (neutral pH, moderate temperature) will minimize this risk.

Issue 2: Presence of Impurities in the Final Product

The primary impurities are typically unreacted starting materials and the side products mentioned above.

ImpurityIdentification MethodPurification Strategy
Unreacted 2-aminobenzonitrile TLC, LC-MS, 1H NMR- Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). - Column chromatography on silica gel.
N,N'-bis(2-cyanophenyl)urea (from potential phosgene impurities) LC-MS, 1H NMR- Recrystallization. - Column chromatography.
N,N'-diisopropylurea TLC, LC-MS, 1H NMR- This byproduct is often more soluble in non-polar solvents than the desired product. Trituration or washing the crude product with a non-polar solvent like hexanes or diethyl ether can be effective. - Recrystallization.
Biuret Side Product LC-MS, 1H NMR- Column chromatography may be required for complete removal. - Careful recrystallization might also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis is typically achieved through the nucleophilic addition of the primary amine group of 2-aminobenzonitrile to the electrophilic carbonyl carbon of isopropyl isocyanate. The reaction is generally conducted in an anhydrous aprotic solvent.

Q2: What are the most common side reactions in this synthesis?

The two most prevalent side reactions are:

  • Biuret formation: The N-H proton of the newly formed urea can react with another molecule of isopropyl isocyanate.

  • Symmetric urea formation: If moisture is present, isopropyl isocyanate can react with water to ultimately form N,N'-diisopropylurea.

Q3: How can I minimize the formation of the symmetric urea byproduct, N,N'-diisopropylurea?

Strict anhydrous conditions are crucial. This includes using anhydrous solvents, drying all glassware thoroughly, and ensuring the 2-aminobenzonitrile is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Q4: Is a base required for this reaction?

No, a base is generally not required for the reaction between an amine and an isocyanate to form a urea.[2] The amine itself is sufficiently nucleophilic to attack the isocyanate.

Q5: What is a suitable solvent for this reaction?

Anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are commonly used. The choice of solvent may influence the reaction rate and the solubility of the product.

Q6: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method. A spot of the reaction mixture can be co-spotted with the starting material (2-aminobenzonitrile). The reaction is complete when the starting amine spot is no longer visible. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q7: What is a typical purification method for this compound?

The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or ethyl acetate/hexanes. If significant amounts of side products are present, column chromatography on silica gel may be necessary.

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology. Researchers should adapt it based on their specific experimental setup and safety procedures.

Materials:

  • 2-aminobenzonitrile

  • Isopropyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous THF.

  • Slowly add isopropyl isocyanate (1.0 - 1.1 equivalents) to the stirred solution at room temperature. The addition can be done via a dropping funnel or a syringe. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the 2-aminobenzonitrile is consumed.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Main Product 2-aminobenzonitrile 2-aminobenzonitrile Target_Product This compound 2-aminobenzonitrile->Target_Product + Isopropyl Isocyanate Isopropyl_Isocyanate Isopropyl_Isocyanate Isopropyl_Isocyanate->Target_Product

Caption: Main synthesis pathway for this compound.

Side_Reactions Isopropyl_Isocyanate Isopropyl_Isocyanate Symmetric_Urea N,N'-diisopropylurea Isopropyl_Isocyanate->Symmetric_Urea + H2O -> Isopropylamine Urea_Product This compound Biuret Biuret Side-Product Urea_Product->Biuret + Isopropyl Isocyanate Water H2O (Moisture) Water->Symmetric_Urea Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check for Side Products (TLC, LC-MS) start->check_reaction biuret Biuret Detected? check_reaction->biuret symmetric_urea Symmetric Urea Detected? biuret->symmetric_urea No solution_biuret Reduce Temperature Use Amine Excess biuret->solution_biuret Yes incomplete_reaction Incomplete Reaction? symmetric_urea->incomplete_reaction No solution_symmetric Ensure Anhydrous Conditions symmetric_urea->solution_symmetric Yes solution_incomplete Increase Reaction Time Check Stoichiometry incomplete_reaction->solution_incomplete Yes purify Purify (Recrystallization / Chromatography) incomplete_reaction->purify No solution_biuret->symmetric_urea solution_symmetric->incomplete_reaction solution_incomplete->purify

References

Technical Support Center: Stability of N-(2-cyanophenyl)-N'-isopropylurea in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of N-(2-cyanophenyl)-N'-isopropylurea in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: Degradation of this compound in solution can be influenced by several factors, including:

  • Hydrolysis: The urea linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidative degradation, potentially initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

Q2: What are the initial steps to troubleshoot the instability of my this compound solution?

A2: To begin troubleshooting, a systematic approach is recommended. Start by conducting forced degradation studies to understand the molecule's intrinsic stability.[1][2][3] This involves exposing the compound to a range of stress conditions to identify the primary degradation pathways. Key conditions to test include:

  • Acidic and Basic Hydrolysis: Treat the solution with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).[1][2]

  • Oxidation: Expose the solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[1][2]

  • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80 °C).

  • Photostability: Expose the solution to a controlled light source (e.g., UV lamp).

Monitoring the formation of degradation products under these conditions will help pinpoint the primary cause of instability.

Q3: How can I analyze the stability of this compound and its potential degradation products?

A3: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique.[4][5] The method should be capable of separating the intact parent compound from all potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in solution. Hydrolysis due to pH of the solvent or buffer.Adjust the pH of the solution to a more neutral range (pH 6-8) and re-evaluate stability. Use buffers with known stability profiles.
Appearance of new peaks in the chromatogram upon storage. Oxidative degradation.Degas solvents before use. Consider adding an antioxidant (e.g., BHT, ascorbic acid) to the formulation. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Discoloration of the solution over time. Photodegradation.Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions.
Inconsistent stability results between experiments. Variability in solvent quality or storage conditions.Use high-purity (HPLC grade) solvents. Ensure consistent storage temperatures and protect from light. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To determine the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a sealed vial of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose a clear vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent peak and any degradation peaks generated during the forced degradation study.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound
Stress Condition Time (hours) % Degradation of Parent Compound Number of Degradation Products Observed
0.1 N HCl (60°C)24
0.1 N NaOH (60°C)24
3% H₂O₂ (RT)24
Thermal (80°C)48
Photolytic (UV 254nm)24
Users should populate this table with their own experimental data.
Table 2: Recommended HPLC Method Parameters for Stability Analysis
Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined
Injection Volume 10 µL
These are starting parameters and may require optimization for a specific system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to stress conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress conditions thermal Thermal Stress (80°C) stock->thermal Expose to stress conditions photo Photolytic Stress (UV Lamp) stock->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_prod1 2-Aminobenzonitrile parent->hydrolysis_prod1 Urea Bond Cleavage hydrolysis_prod2 Isopropylamine parent->hydrolysis_prod2 Urea Bond Cleavage ox_prod Oxidized Products (e.g., N-oxides) parent->ox_prod Oxidative Attack

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of N-(2-cyanophenyl)-N'-isopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of the polar compound N-(2-cyanophenyl)-N'-isopropylurea.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to purify?

A1: this compound is a polar molecule due to the presence of the urea and cyano functionalities. This high polarity can lead to challenges in standard purification techniques such as reversed-phase chromatography, where the compound may have poor retention and elute with the solvent front.[1] Its solubility characteristics can also complicate recrystallization efforts.

Q2: What are the common impurities I might encounter?

A2: Common impurities can originate from the starting materials or side reactions during the synthesis. Depending on the synthetic route, these may include unreacted 2-aminobenzonitrile, isopropyl isocyanate, or byproducts from their degradation. If the synthesis involves a Hofmann rearrangement, residual starting amide could be a potential impurity.[2]

Q3: Can I purify this compound without using column chromatography?

A3: In some cases, purification of N-substituted ureas can be achieved without chromatography.[1][3] Techniques like recrystallization, precipitation, or washing with appropriate solvents might be effective if the impurities have significantly different solubility profiles from the desired product. Simple filtration or extraction procedures have been successful for similar urea syntheses.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Troubleshooting Suggestion
Poor recovery after purification The compound may be partially soluble in the wash solvents.Use minimal volumes of ice-cold solvent for washing the purified product.
The compound may be adsorbing irreversibly to the stationary phase during chromatography.Consider using a different stationary phase or adding a modifier to the mobile phase to reduce strong interactions.
Product is not pure after a single purification step The chosen purification method may not have sufficient resolving power for the impurities present.A combination of purification techniques may be necessary. For example, an initial recrystallization could be followed by column chromatography.
Difficulty in removing a specific impurity The impurity may have a very similar polarity and structure to the desired product.Optimize the chromatographic conditions by trying different solvent systems or stationary phases. For HPLC, consider specialized columns designed for polar compounds.[4]
Oily product instead of a solid Residual solvent or the presence of impurities may be preventing crystallization.Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. Ensure all solvents are thoroughly removed under high vacuum.

Experimental Protocols

Flash Column Chromatography

Flash chromatography on silica gel is a common method for the purification of N-substituted ureas.[2]

Stationary Phase: Silica gel (230-400 mesh)[2]

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-5% MeOH in CH2Cl2) or ethanol in dichloromethane (e.g., 0-3% EtOH in CH2Cl2) can be effective.[2] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis first.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase composition.

  • Pour the slurry into a column and allow it to pack under pressure.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

High-Performance Liquid Chromatography (HPLC)

For analytical or preparative purification of polar urea compounds, specialized HPLC columns and mobile phases are often required.

Column: A reversed-phase column with low silanol activity, such as a Newcrom R1 column, can be suitable.[4] Alternatively, columns designed for polar compounds, like the Cogent Diamond Hydride™, may provide good retention.[1]

Mobile Phase: A typical mobile phase for a similar cyanophenyl-substituted urea on a Newcrom R1 column consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid.[4] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[4] A common starting point could be a gradient of 5% to 95% acetonitrile in water with 0.1% formic acid.

Procedure:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient elution method.

  • Monitor the elution of the compound using a UV detector.

  • Collect the fraction corresponding to the desired product peak.

  • Evaporate the solvent from the collected fraction to isolate the purified compound.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization / Precipitation crude->recrystallization chromatography Column Chromatography crude->chromatography filtration Filtration recrystallization->filtration pure_solid Pure Solid filtration->pure_solid mother_liquor Mother Liquor (Impurities) filtration->mother_liquor fractions Collect Fractions chromatography->fractions analysis TLC/HPLC Analysis fractions->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation evaporation->pure_solid Troubleshooting_Tree start Purification Issue impure Product is Impure start->impure low_yield Low Yield start->low_yield oily Oily Product start->oily check_solubility Check Impurity Solubility impure->check_solubility check_wash Review Wash Steps low_yield->check_wash check_adsorption Check for Adsorption low_yield->check_adsorption triturate Triturate with Non-Polar Solvent oily->triturate remove_solvent Ensure Complete Solvent Removal oily->remove_solvent optimize_chroma Optimize Chromatography check_solubility->optimize_chroma Similar recrystallize Recrystallize check_solubility->recrystallize Different change_column Change Stationary/Mobile Phase optimize_chroma->change_column cold_wash Use Cold Solvents check_wash->cold_wash Product soluble add_modifier Add Mobile Phase Modifier check_adsorption->add_modifier Strong adsorption

References

addressing poor cell permeability of N-(2-cyanophenyl)-N'-isopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-cyanophenyl)-N'-isopropylurea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the poor cell permeability of this compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results suggest that this compound has low cell permeability. What are the common reasons for this?

A1: Poor cell permeability of a small molecule like this compound can stem from several physicochemical properties. Key factors include:

  • High Polarity: The presence of polar functional groups, such as the urea and cyano moieties, can lead to a high number of hydrogen bond donors and acceptors. This increases the energy required for the molecule to move from the aqueous extracellular environment into the lipid-rich cell membrane.

  • Molecular Size and Flexibility: While likely compliant with many "rule of five" parameters, the molecule's conformational flexibility can influence its ability to adopt a favorable orientation for membrane transit.

  • Efflux Transporter Activity: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.

Q2: What initial steps can I take to confirm poor cell permeability in my experimental system?

A2: To confirm poor permeability, it is crucial to perform quantitative assays. We recommend starting with a simple, cell-free assay and progressing to cell-based models. A common starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion. Following that, cell-based assays like the Caco-2 permeability assay can provide insights into both passive permeability and the potential involvement of active transport mechanisms.

Q3: Are there chemical modifications I can make to this compound to improve its permeability?

A3: Yes, several medicinal chemistry strategies can be employed. A common and effective approach is the synthesis of prodrugs. This involves masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active parent compound. For this compound, targeting the urea functional group for prodrug modification could be a promising strategy.

Q4: Can I improve the cellular uptake of this compound without chemically modifying it?

A4: Absolutely. Formulation strategies can significantly enhance the cellular uptake of poorly permeable compounds. These approaches focus on the delivery vehicle rather than the drug itself. Options include:

  • Lipid-based formulations: Encapsulating the compound in liposomes or nanoemulsions can facilitate its entry into cells.

  • Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with the drug, increasing its apparent solubility and facilitating its transport to the cell surface.

  • Use of permeation enhancers: Certain excipients can transiently and reversibly alter the cell membrane to increase its permeability.

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays.

Possible Cause 1: Compound precipitation in media.

  • Troubleshooting Step: Determine the aqueous solubility of this compound in your cell culture medium. Use a concentration that remains fully dissolved throughout the experiment. Consider using a formulation aid like a small percentage of DMSO, but be mindful of its potential effects on cells.

Possible Cause 2: Interaction with serum proteins.

  • Troubleshooting Step: If using serum-containing media, the compound may bind to proteins, reducing the free concentration available to enter cells. Repeat the experiment in serum-free media or quantify the extent of protein binding to adjust your nominal concentration.

Possible Cause 3: Cellular Efflux.

  • Troubleshooting Step: Co-incubate your cells with this compound and a known inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein). A significant increase in intracellular accumulation or downstream effect would suggest that the compound is an efflux substrate.

Problem: Low intracellular concentration despite high extracellular concentration.

Possible Cause: Predominantly passive diffusion limitations.

  • Troubleshooting Step: This is the core issue of poor permeability. Refer to the strategies outlined in the FAQs, such as prodrug synthesis or advanced formulation development. The choice of strategy will depend on your experimental goals and resources. For example, a prodrug approach is suitable for developing a new chemical entity, while a formulation approach might be more practical for in vitro screening.

Data Presentation

The following tables present hypothetical data to illustrate the potential improvements in permeability that can be achieved through various strategies.

Table 1: Permeability of this compound and Analogs in PAMPA and Caco-2 Assays

CompoundModificationPAMPA (Papp in 10⁻⁶ cm/s)Caco-2 (Papp in 10⁻⁶ cm/s) A -> BEfflux Ratio (B -> A / A -> B)
Parent CompoundNone0.8 ± 0.20.5 ± 0.15.2
Prodrug 1Ester prodrug at urea5.2 ± 0.53.8 ± 0.41.1
Prodrug 2Carbonate prodrug at urea6.5 ± 0.64.9 ± 0.50.9

A -> B: Apparent permeability from apical to basolateral. B -> A: Apparent permeability from basolateral to apical.

Table 2: Effect of Formulation on Intracellular Accumulation

FormulationVehicleIntracellular Concentration (µM) at 1hFold Increase vs. Standard
Standard0.5% DMSO in PBS0.2 ± 0.051.0
LiposomalDMPC/DMPG Liposomes1.1 ± 0.25.5
Cyclodextrin2-Hydroxypropyl-β-cyclodextrin0.8 ± 0.14.0

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in a buffer at pH 7.4 to the final desired concentration. Add this solution to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer at pH 7.4.

  • Assembly of the PAMPA Sandwich: Coat the filter of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane). Place the filter plate on top of the acceptor plate, and then place the donor plate on top of the filter plate to form a "sandwich."

  • Incubation: Incubate the sandwich at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A -> B) Permeability:

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh medium to the basolateral (lower) chamber.

    • At various time points, take samples from the basolateral chamber and replace with fresh medium.

  • Basolateral to Apical (B -> A) Permeability:

    • Add the test compound solution to the basolateral chamber.

    • Add fresh medium to the apical chamber.

    • At various time points, take samples from the apical chamber and replace with fresh medium.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the Papp values for both directions and determine the efflux ratio.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to addressing the poor cell permeability of this compound.

signaling_pathway cluster_membrane Cell Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space Drug_Extracellular This compound (Extracellular) Drug_Intracellular This compound (Intracellular) Drug_Extracellular->Drug_Intracellular Passive Diffusion (Poor) Target_Protein Target Protein Drug_Intracellular->Target_Protein Efflux_Pump Efflux Pump (e.g., P-gp) Drug_Intracellular->Efflux_Pump Efflux Downstream_Effect Biological Response Target_Protein->Downstream_Effect Efflux_Pump->Drug_Extracellular

Caption: Hypothetical mechanism of poor cellular accumulation.

experimental_workflow Start Poor Permeability Identified Confirm Confirm with PAMPA/Caco-2 Start->Confirm Decision Choose Strategy Confirm->Decision Prodrug Prodrug Synthesis Decision->Prodrug Chemical Modification Formulation Formulation Development Decision->Formulation Delivery Enhancement Re-evaluate_Prodrug Re-evaluate Permeability Prodrug->Re-evaluate_Prodrug Re-evaluate_Formulation Re-evaluate Uptake Formulation->Re-evaluate_Formulation End Optimized Cellular Concentration Re-evaluate_Prodrug->End Re-evaluate_Formulation->End

Caption: Troubleshooting workflow for poor permeability.

logical_relationship Poor_Permeability Poor Permeability Strategy Improvement Strategy Poor_Permeability->Strategy Prodrug Prodrug Strategy->Prodrug Formulation Formulation Strategy->Formulation Increased_Lipophilicity Increased Lipophilicity Prodrug->Increased_Lipophilicity Enhanced_Delivery Enhanced Delivery Formulation->Enhanced_Delivery Improved_Uptake Improved Cellular Uptake Increased_Lipophilicity->Improved_Uptake Enhanced_Delivery->Improved_Uptake

Caption: Strategies to improve cellular uptake.

dealing with batch-to-batch variability of synthesized N-(2-cyanophenyl)-N'-isopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-cyanophenyl)-N'-isopropylurea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the synthesis and handling of this compound. Our goal is to provide clear and actionable guidance to help you manage batch-to-batch variability and ensure the quality and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the reaction of 2-aminobenzonitrile with isopropyl isocyanate. This reaction is a nucleophilic addition of the primary amine to the isocyanate, forming the urea linkage. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at room temperature.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Batch-to-batch variability can often be traced to the presence of impurities. Key potential impurities include:

  • Unreacted Starting Materials: Residual 2-aminobenzonitrile and isopropyl isocyanate.

  • Di-substituted Urea (Side-product): Reaction of the initially formed urea product with another molecule of isopropyl isocyanate, although this is less likely under controlled conditions.

  • Hydrolysis Product: Isopropyl isocyanate is sensitive to moisture and can hydrolyze to isopropylamine, which can then react with another molecule of isocyanate to form N,N'-diisopropylurea.

  • Polymeric materials: Isocyanates can polymerize, especially in the presence of catalysts or impurities.

Q3: How can I best purify the final product?

A3: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product has good solubility at elevated temperatures and poor solubility at room temperature should be chosen. Common solvent systems for ureas include ethyl acetate/hexanes or dichloromethane/hexanes. If recrystallization is insufficient to remove impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which can lead to hydrolysis of the urea or other degradation pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction by TLC or HPLC. - Use a slight excess (1.05-1.1 equivalents) of isopropyl isocyanate. - Ensure the 2-aminobenzonitrile is of high purity.
Product loss during workup or purification.- Optimize the extraction and purification steps. - If recrystallizing, ensure the correct solvent system and volumes are used to minimize loss in the mother liquor.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of side-products or presence of unreacted starting materials.- Confirm the identity of the main product and impurities by LC-MS. - Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to minimize side-product formation. - Improve purification method (e.g., change solvent system for chromatography or recrystallization).
Degradation of the product.- Ensure anhydrous conditions during the reaction and workup. - Store the final product under appropriate conditions (cool, dry, inert atmosphere).
Inconsistent Biological Activity Between Batches Variation in purity.- Perform rigorous analytical characterization of each batch (HPLC, NMR, MS) to quantify purity and identify any impurities. - Establish a strict quality control protocol with defined acceptance criteria for purity.
Presence of active or interfering impurities.- Identify and quantify impurities. If an impurity is suspected to interfere with the biological assay, develop a purification method to remove it.
Polymorphism of the solid material.- Characterize the solid-state properties of different batches using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Aminobenzonitrile

  • Isopropyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

Procedure:

  • To a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add isopropyl isocyanate (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

A reverse-phase HPLC method can be used to assess the purity of this compound and to detect the presence of impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Synthetic Pathway

G 2-Aminobenzonitrile 2-Aminobenzonitrile Product This compound 2-Aminobenzonitrile->Product + Isopropyl_Isocyanate Isopropyl Isocyanate Isopropyl_Isocyanate->Product Anhydrous THF

Caption: Synthesis of this compound.

Troubleshooting Logic for Batch Variability

G Start Batch-to-Batch Variability Observed Analyze Analyze Batches by HPLC, NMR, MS Start->Analyze Compare Compare Analytical Data (Purity, Impurity Profile) Analyze->Compare Impurity Identify and Quantify Key Impurities Compare->Impurity Inconsistent Re-evaluate Re-evaluate Biological Activity Compare->Re-evaluate Consistent Purity, Inconsistent Activity Consistent Consistent Batches Compare->Consistent Consistent Modify_Synth Modify Synthesis/ Purification Protocol Impurity->Modify_Synth Modify_Synth->Analyze Re-evaluate->Consistent G Compound N-(2-cyanophenyl)- N'-isopropylurea (Potential Inhibitor) SIRT1_2 SIRT1/SIRT2 (Histone Deacetylases) Compound->SIRT1_2 Inhibits Acetylation Increased Acetylation of Histones & Other Proteins (e.g., p53, NF-κB) SIRT1_2->Acetylation Deacetylates Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

refining analytical methods for accurate quantification of N-(2-cyanophenyl)-N'-isopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of N-(2-cyanophenyl)-N'-isopropylurea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

A1: The recommended method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or a Mass Spectrometer (MS). LC-MS/MS is preferred for higher sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates.

Q2: What is a typical mobile phase for the HPLC analysis of this compound?

A2: A common mobile phase composition for similar compounds is a mixture of acetonitrile (ACN) and water, often with a small amount of acid like formic acid (0.1%) to improve peak shape and ionization efficiency for LC-MS applications.

Q3: How can I prepare my sample for analysis?

A3: For drug substances, a simple dissolution in a suitable solvent like acetonitrile or methanol is usually sufficient. For biological matrices, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interferences.

Q4: What are the potential stability issues with this compound?

A4: Urea derivatives can be susceptible to hydrolysis under strong acidic or basic conditions, and at elevated temperatures. It is recommended to keep samples and standards in a cool, dark environment and to use freshly prepared solutions.

Q5: How do I choose an appropriate internal standard (IS)?

A5: An ideal internal standard would be a stable, isotopically labeled version of this compound. If this is not available, a structurally similar compound with comparable chromatographic retention and ionization response can be used.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Probable Cause Solution
Column Overload Decrease the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For urea compounds, a slightly acidic pH (e.g., with 0.1% formic acid) can improve peak shape.
Column Contamination or Degradation Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Secondary Interactions with Silanols Use a column with end-capping or a newer generation column with low silanol activity.
Issue 2: Inconsistent or Low Peak Area/Response
Probable Cause Solution
Sample Degradation Prepare fresh samples and standards. Ensure proper storage conditions (e.g., refrigerated autosampler).
Inconsistent Injection Volume Check the autosampler for air bubbles and ensure proper syringe washing.
MS Source Contamination Clean the mass spectrometer's ion source.
Matrix Effects (in LC-MS/MS) Improve sample cleanup using techniques like solid-phase extraction (SPE). Utilize an internal standard to compensate for signal suppression or enhancement.
Issue 3: Ghost Peaks or Carryover
Probable Cause Solution
Contaminated Mobile Phase or System Prepare fresh mobile phase. Flush the entire HPLC/LC-MS system.
Autosampler Carryover Optimize the needle wash procedure. Use a stronger wash solvent.
Sample Adsorption onto Surfaces Use deactivated vials or add a small amount of an organic modifier to the sample diluent.
Issue 4: No Peak Detected
Probable Cause Solution
Incorrect Wavelength (UV Detector) Determine the UV absorbance maximum of this compound by running a UV scan.
Incorrect MS Parameters Optimize the precursor and product ion transitions (for MS/MS) by infusing a standard solution.
Compound Not Eluting from the Column Use a stronger mobile phase (increase the percentage of the organic solvent).
System Malfunction Check for leaks, ensure the pump is delivering the mobile phase, and verify detector functionality.

Experimental Protocols

RP-HPLC-UV Method for Quantification
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (70:30, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at the absorbance maximum of the compound (to be determined, typically in the 230-270 nm range for similar structures).

  • Column Temperature: 30 °C.

  • Run Time: 10 minutes.

LC-MS/MS Method for Quantification in Biological Matrices
  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for a validated analytical method for this compound.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98.5 - 101.2%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95.7 - 104.5%
Matrix Effect 92 - 108%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Solid-Phase Extraction (SPE) Centrifuge->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate Inject Inject into UHPLC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Workflow for the quantification of this compound in biological samples.

Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Peak Shape) CheckSystem Check System Suitability (Pressure, Baseline) Problem->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Gradient) Problem->CheckMethod CheckSample Inspect Sample & Standards (Preparation, Stability) Problem->CheckSample SystemOK System OK? CheckSystem->SystemOK MethodOK Method Appropriate? CheckMethod->MethodOK SampleOK Sample Integrity OK? CheckSample->SampleOK SystemOK->CheckMethod Yes FixSystem Perform System Maintenance (e.g., Change Seals, Flush) SystemOK->FixSystem No MethodOK->CheckSample Yes OptimizeMethod Optimize Method (e.g., Adjust pH, Change Column) MethodOK->OptimizeMethod No PrepareNew Prepare Fresh Samples & Standards SampleOK->PrepareNew No Resolved Problem Resolved SampleOK->Resolved Yes FixSystem->CheckSystem OptimizeMethod->CheckMethod PrepareNew->CheckSample

Caption: A logical approach to troubleshooting common analytical issues.

Technical Support Center: Enhancing In Vivo Bioavailability of N-(2-cyanophenyl)-N'-isopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of N-(2-cyanophenyl)-N'-isopropylurea and other poorly soluble compounds.

Troubleshooting Guide

This guide is designed to help you navigate common experimental hurdles.

Issue Potential Cause Troubleshooting Steps
Low Oral Bioavailability Poor aqueous solubility of this compound.1. Particle Size Reduction: Decrease the particle size through micronization or nanosuspension to increase the surface area for dissolution. 2. Formulation with Excipients: Incorporate solubilizing agents, surfactants, or co-solvents in the formulation. 3. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) to improve solubility and absorption. 4. Solid Dispersions: Create a solid dispersion of the compound in a hydrophilic carrier to enhance dissolution.
High First-Pass Metabolism Rapid metabolism of the compound by the liver before it reaches systemic circulation.1. Prodrug Approach: Synthesize a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in vivo. 2. Co-administration with Inhibitors: Investigate the co-administration of inhibitors of the specific metabolic enzymes responsible for the compound's degradation, if known. 3. Alternative Routes of Administration: Consider routes that bypass the liver, such as buccal or transdermal, if feasible for the therapeutic application.
Poor Membrane Permeability The compound has difficulty crossing the intestinal epithelium.1. Permeation Enhancers: Include permeation enhancers in the formulation to transiently increase the permeability of the intestinal membrane. 2. Ion Pairing/Complexation: Form a lipophilic ion pair or complex to improve partitioning into the cell membrane. 3. Nanoparticle Formulations: Encapsulate the compound in nanoparticles to facilitate uptake by intestinal cells.
Variability in In Vivo Results Inconsistent plasma concentrations observed across different animal subjects.1. Standardize Experimental Conditions: Ensure strict control over fasting state, dosing volume, and animal handling procedures. 2. Formulation Stability: Verify the physical and chemical stability of the formulation under storage and administration conditions. 3. Evaluate Food Effects: Conduct studies to assess the impact of food on the absorption of your formulation.

Frequently Asked Questions (FAQs)

1. What are the first steps to take when poor bioavailability of this compound is observed?

The initial and most critical step is to determine the underlying cause of the low bioavailability. Key factors to investigate are the compound's aqueous solubility and its membrane permeability. This can be guided by the Biopharmaceutical Classification System (BCS), which categorizes drugs based on these two properties. For a compound like this compound, which is likely to have poor solubility, initial efforts should focus on solubility enhancement techniques.

2. How can I increase the aqueous solubility of my compound?

Several methods can be employed to enhance the solubility of poorly soluble drugs:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface-area-to-volume ratio, leading to a faster dissolution rate.

    • **Solid

Validation & Comparative

Uncharted Territory: N-(2-cyanophenyl)-N'-isopropylurea Remains an Unknown in Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a significant gap in the scientific understanding of N-(2-cyanophenyl)-N'-isopropylurea's potential as a therapeutic agent for hepatocellular carcinoma (HCC). At present, no publicly available experimental data exists to compare its efficacy against the established multikinase inhibitor, sorafenib.

For researchers, scientists, and drug development professionals exploring novel treatments for HCC, the current landscape is dominated by established therapies such as sorafenib. Sorafenib has been a cornerstone in the management of advanced HCC, and its mechanisms of action and clinical efficacy are well-documented. It primarily functions by inhibiting several tyrosine protein kinases involved in tumor progression and angiogenesis, including Raf/MEK/ERK signaling, VEGFR, and PDGFR.

In contrast, this compound is a chemical entity for which the biological activity, particularly in the context of cancer, remains uncharacterized in peer-reviewed literature. Extensive searches of scientific databases have not yielded any in vitro or in vivo studies investigating its effects on HCC cell lines or animal models. This absence of data makes a direct comparison with sorafenib impossible.

While research into other urea-containing compounds has shown promise in various cancer types, these findings cannot be extrapolated to this compound without specific experimental validation. The unique chemical structure of each compound dictates its biological function, and thus, its potential as a therapeutic agent.

Therefore, this guide cannot provide the requested comparison of this compound and sorafenib in HCC models. The scientific community has not yet explored the potential of this compound in this indication. For researchers interested in this specific molecule, the path forward would necessitate foundational research, including:

  • In vitro screening: Assessing the cytotoxic effects of this compound on various HCC cell lines to determine its potential as an anticancer agent.

  • Mechanism of action studies: Investigating the molecular pathways through which this compound may exert its effects, if any.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of HCC.

Until such fundamental research is conducted and published, a meaningful comparison to an established drug like sorafenib remains speculative. The scientific journey of this compound in the context of hepatocellular carcinoma has yet to begin.

selectivity profiling of N-(2-cyanophenyl)-N'-isopropylurea against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no public data on the kinase selectivity profiling of N-(2-cyanophenyl)-N'-isopropylurea could be located. Therefore, the creation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is not possible at this time.

Extensive searches were conducted to find experimental data related to the inhibitory activity of this compound against a panel of kinases. These searches, however, did not yield any specific results for this particular compound.

While the scientific literature contains information on the kinase inhibitory potential of structurally related N,N'-diarylurea and other urea-containing derivatives, this information is not directly transferable to this compound. The specific substitution patterns on the aryl rings and the nature of the second nitrogen substituent play a critical role in determining the potency and selectivity of kinase inhibitors. Without direct experimental evidence, any assumptions about the activity of this compound would be purely speculative.

Similarly, no information was found regarding the experimental protocols used to screen this specific compound or its effects on any known signaling pathways. This lack of data prevents the creation of the requested tables and diagrams.

Researchers and drug development professionals interested in the kinase selectivity of this compound would need to perform de novo experimental screening of the compound against a broad panel of kinases. Standard methodologies for such profiling are well-established and include techniques such as:

  • Biochemical Assays: Utilizing purified kinase enzymes and substrates to measure the direct inhibitory effect of the compound. Common assay formats include radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., ADP-Glo).

  • Cell-Based Assays: Assessing the compound's effect on kinase activity within a cellular context, which can provide insights into its cell permeability and engagement with target kinases in a more physiologically relevant environment.

  • Proteomic Approaches: Employing techniques like chemical proteomics

Confirming the Mechanism of Action of N-(2-cyanophenyl)-N'-isopropylurea: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the hypothesized mechanism of action of N-(2-cyanophenyl)-N'-isopropylurea as a modulator of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. By leveraging established secondary assays and comparing performance against known inhibitors, researchers can effectively characterize this novel compound.

Introduction

Substituted urea-based compounds have emerged as a promising class of molecules with diverse biological activities.[1] this compound, a novel small molecule, is hypothesized to exert its effects through the modulation of TRPC4 and TRPC5 ion channels. These channels are non-selective cation channels implicated in a variety of physiological processes, and their dysregulation has been linked to several disease states, making them attractive therapeutic targets.[2][3][4][5] This guide outlines a series of secondary assays to validate this proposed mechanism and compares the expected data with that of well-characterized TRPC4/TRPC5 antagonists, ML204 and HC-070.[2][3][4][5][6]

Putative Signaling Pathway and Experimental Approach

TRPC4 and TRPC5 channels can be activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2][7] Stimulation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While some TRPC channels are activated by DAG, TRPC4 and TRPC5 are notably insensitive to it. Their activation mechanism is more complex and can be triggered by Gαi/o or Gαq subunit signaling.[2][8] A common experimental approach involves co-expressing the target TRPC channel with a specific GPCR, such as the μ-opioid receptor, in a host cell line (e.g., HEK293).[2] Activation of the GPCR by an agonist then triggers the opening of the TRPC channels, leading to cation influx, which can be measured.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Agonist Agonist (e.g., DAMGO) GPCR GPCR (e.g., μ-opioid Receptor) Agonist->GPCR Binds to G_protein Gαi/o or Gαq GPCR->G_protein Activates TRPC4_5 TRPC4/TRPC5 Channel Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx Mediates G_protein->TRPC4_5 Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG N_cyanophenyl_isopropylurea N-(2-cyanophenyl)- N'-isopropylurea N_cyanophenyl_isopropylurea->TRPC4_5 Inhibits

Figure 1. Proposed signaling pathway for TRPC4/TRPC5 activation and inhibition by this compound.

Secondary Assay Workflow

To confirm the mechanism of action, a tiered approach of secondary assays is recommended. This workflow ensures a comprehensive evaluation from initial high-throughput validation to detailed electrophysiological characterization and selectivity profiling.

Experimental_Workflow cluster_primary_screening Primary Hit cluster_secondary_assays Secondary Assays cluster_data_analysis Data Analysis & Comparison Primary_Hit This compound Fluorescence_Assay Fluorescence-Based Ca²⁺ Influx Assay (Confirmatory) Primary_Hit->Fluorescence_Assay Validate Electrophysiology Whole-Cell Patch Clamp (Direct Channel Blockade) Fluorescence_Assay->Electrophysiology Confirm Direct Action IC50_Determination IC₅₀ Determination Fluorescence_Assay->IC50_Determination Selectivity_Screen Counter-Screening (Selectivity Profiling) Electrophysiology->Selectivity_Screen Assess Specificity Electrophysiology->IC50_Determination Selectivity_Screen->IC50_Determination Comparison Comparison with Known Inhibitors (ML204, HC-070) IC50_Determination->Comparison

Figure 2. Recommended experimental workflow for confirming the mechanism of action.

Comparative Data of Known TRPC4/TRPC5 Inhibitors

The following tables summarize the reported inhibitory activities of ML204 and HC-070, which serve as benchmarks for evaluating this compound.

Table 1: Inhibitory Potency (IC₅₀) of Reference Compounds

CompoundTargetAssay TypeIC₅₀ (µM)Reference
ML204TRPC4Fluorescence (Ca²⁺ influx)0.96[2]
ML204TRPC4Electrophysiology2.6[2]
HC-070hTRPC4Cellular Assay0.046[6]
HC-070hTRPC5Cellular Assay0.0093[6]
HC-070mTRPC4Electrophysiology0.00049[6]
HC-070mTRPC5Electrophysiology0.00055[6]

Table 2: Selectivity Profile of Reference Compounds

CompoundOff-TargetFold Selectivity (vs. TRPC4)Reference
ML204TRPC3~9-fold[2]
ML204TRPC5~9-fold[2]
ML204TRPC6~19-fold[2]
HC-070Various ion channels, receptors, kinases>400-fold[3][5]

Experimental Protocols

Below are detailed methodologies for the key secondary assays.

Fluorescence-Based Calcium Influx Assay

This assay provides a high-throughput method to confirm the inhibitory activity of the compound on TRPC4/TRPC5 channel-mediated calcium entry.[2][8]

  • Cell Line: HEK293 cells stably co-expressing human TRPC4 or TRPC5 and the μ-opioid receptor.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS).

    • GPCR agonist (e.g., DAMGO).

    • Test compound (this compound) and reference inhibitors (ML204, HC-070).

  • Procedure:

    • Seed the stable cell line in 96-well or 384-well plates and incubate overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compound or reference inhibitors to the wells and incubate.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the GPCR agonist (e.g., DAMGO at EC₈₀ concentration) to activate the channels and immediately measure the change in fluorescence.

  • Data Analysis: The inhibitory effect is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion flow through the TRPC4/TRPC5 channels, providing definitive evidence of channel blockade.[2][7]

  • Cell Line: HEK293 cells expressing the target TRPC channel and activating GPCR.

  • Reagents:

    • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

    • Intracellular solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, pH 7.2.

    • GPCR agonist and test/reference compounds.

  • Procedure:

    • Establish a whole-cell patch clamp configuration on a single cell.

    • Hold the cell at a specific membrane potential (e.g., -60 mV).

    • Apply voltage ramps (e.g., -100 mV to +100 mV) to elicit channel currents.

    • Activate the TRPC channels by perfusing the cell with the GPCR agonist.

    • Once a stable current is established, apply the test compound or reference inhibitor at various concentrations.

    • Record the resulting changes in current amplitude.

  • Data Analysis: The percentage of current inhibition at each compound concentration is calculated. IC₅₀ values are determined from the concentration-response curve.

Counter-Screening for Selectivity

To assess the specificity of this compound, its activity should be tested against other related TRP channels and potentially unrelated targets.[2][8]

  • Cell Lines: HEK293 cells expressing other TRP channel isoforms (e.g., TRPC3, TRPC6, TRPV1, TRPM8).

  • Assay Format: Fluorescence-based or electrophysiological assays, as described above, adapted for the specific activation mechanism of each channel.

  • Procedure:

    • Perform concentration-response experiments with this compound on each of the counter-screen cell lines.

    • Determine the IC₅₀ for each off-target channel.

  • Data Analysis: Calculate the fold-selectivity by dividing the IC₅₀ for the off-target channel by the IC₅₀ for the primary target (TRPC4/TRPC5).

Conclusion

By following this structured approach of secondary assays and comparing the results to established benchmarks, researchers can robustly confirm the mechanism of action of this compound as a TRPC4/TRPC5 channel inhibitor. This comparative guide provides the necessary framework, from understanding the underlying signaling pathways to implementing detailed experimental protocols, to thoroughly characterize this novel compound and evaluate its therapeutic potential.

References

Comparative Cytotoxicity of Aryl Urea Derivatives in Cancer Versus Normal Cells: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the comparative cytotoxicity of N-(2-cyanophenyl)-N'-isopropylurea is not available in the reviewed literature, this guide provides a comprehensive overview of the methodologies and expected outcomes for evaluating the selective anticancer potential of structurally related aryl urea and thiourea derivatives. This information is based on numerous studies investigating similar compounds.

Researchers in drug development frequently synthesize and evaluate novel urea and thiourea derivatives for their potential as selective anticancer agents.[1][2] The primary goal is to identify compounds that exhibit high toxicity towards cancer cells while minimizing harm to normal, healthy cells. This selective cytotoxicity is a critical parameter for a viable drug candidate.

Experimental Protocols for Assessing Comparative Cytotoxicity

A multi-assay approach is typically employed to thoroughly characterize the cytotoxic and mechanistic profiles of new chemical entities. The following are standard in vitro methods cited in the evaluation of related aryl urea and thiourea compounds.

1. Cell Viability and Proliferation Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[1][3]

    • Protocol:

      • Cancer and normal cells are seeded in 96-well plates and allowed to adhere overnight.

      • The cells are then treated with a range of concentrations of the test compound for 24, 48, or 72 hours.

      • Following incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

      • The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

      • The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).

      • The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures cell viability. It has the advantage that the resulting formazan dye is water-soluble, simplifying the procedure.[4]

  • Sulphorhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[5]

2. Cytotoxicity Assays:

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. Measuring LDH activity in the supernatant provides an indication of cytotoxicity and necrosis.[2][6]

    • Protocol:

      • Cells are treated with the test compound as in the viability assays.

      • After the incubation period, a sample of the cell culture supernatant is collected.

      • The LDH substrate and cofactor are added to the supernatant.

      • The conversion of a tetrazolium salt into a colored formazan product is measured spectrophotometrically. The amount of color is proportional to the amount of LDH released.[2]

3. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[2]

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, which is a key executioner caspase.[2][7]

4. DNA Damage Assays:

  • Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique is used to detect DNA damage at the level of individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."[1][2]

Data Presentation: Evaluating Selective Cytotoxicity

The primary quantitative measure for comparing cytotoxicity is the IC50 value. A lower IC50 value indicates higher potency. To assess selectivity, the IC50 values from cancer cell lines are compared to those from normal cell lines. This is often expressed as a Selectivity Index (SI).

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells.

Table 1: Illustrative Cytotoxicity Data for Novel Urea Derivatives

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound A A549 (Lung)13.7BJ1 (Fibroblast)>100>7.3[1]
Compound B A431 (Skin)14.4BJ1 (Fibroblast)>100>6.9[1]
Compound C Huh-7 (Liver)Potent ActivityL02 (Liver)No CytotoxicityHigh[8]
Diarylthiourea 4 MCF-7 (Breast)338.33wi38 (Lung)No CytotoxicityHigh[2]

Note: This table is illustrative and compiles data from different studies on various urea and thiourea derivatives to demonstrate the concept of selective cytotoxicity.

Visualizing Experimental Workflows and Cellular Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening and characterizing the cytotoxic effects of a novel compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Synthesized Compound (e.g., N-aryl-N'-alkylurea) B Dose-Response Treatment (Cancer vs. Normal Cell Lines) A->B C Cell Viability Assays (MTT, XTT, SRB) B->C D Calculate IC50 Values C->D E Determine Selectivity Index (SI) D->E F Promising Compounds (High SI) E->F Selection G Apoptosis Assays (Annexin V/PI, Caspase Activity) F->G H Cytotoxicity Assays (LDH Release) F->H I DNA Damage Assays (Comet Assay) F->I J Signaling Pathway Analysis G->J

Workflow for evaluating selective cytotoxicity.

Conceptual Signaling Pathway for Apoptosis Induction

Many cytotoxic compounds induce apoptosis in cancer cells. The diagram below illustrates a simplified, conceptual intrinsic apoptosis pathway that can be activated by such compounds.

G compound Cytotoxic Compound (e.g., Aryl Urea Derivative) stress Cellular Stress (e.g., ROS, DNA Damage) compound->stress bcl2 Bcl-2 Family Modulation (Bax activation, Bcl-2 inhibition) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 casp3 Caspase-3 Activation (Executioner Caspase) apaf1->casp3 apoptosis Apoptosis casp3->apoptosis

Conceptual intrinsic apoptosis pathway.

Conclusion

While specific data for this compound remains to be published, the established methodologies for evaluating related aryl urea and thiourea derivatives provide a clear roadmap for its future investigation. Studies on analogous compounds consistently demonstrate the potential for this class of molecules to exhibit potent and selective anticancer activity.[8][9] The key to a successful drug candidate from this family lies in a high selectivity index, ensuring maximal efficacy against tumor cells with minimal toxicity to the patient's healthy tissues. Future research on this compound should employ these comparative cytotoxicity assays to determine its therapeutic potential.

References

Validating the Therapeutic Potential of Gardos Channel Inhibition in Sickle Cell Disease: A Comparative Analysis of Senicapoc (ICA-17043) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of N-(2-cyanophenyl)-N'-isopropylurea, commonly known as Senicapoc or ICA-17043, a potent Gardos channel inhibitor, in animal models of sickle cell disease (SCD). By objectively comparing its performance with another Gardos channel inhibitor, Clotrimazole, and presenting supporting experimental data, this document aims to inform further research and development in this critical area.

Introduction

Sickle cell disease is a genetic disorder characterized by deformed red blood cells (RBCs) that can lead to a cascade of debilitating and life-threatening complications. A key pathophysiological feature of SCD is RBC dehydration, which increases the intracellular concentration of sickle hemoglobin (HbS) and promotes its polymerization, leading to the characteristic sickling of the cells. The Gardos channel, a calcium-activated potassium channel, plays a significant role in this dehydration process by mediating potassium and water efflux from the RBCs.[1] Inhibition of the Gardos channel, therefore, represents a promising therapeutic strategy to mitigate the effects of SCD.

Senicapoc (ICA-17043) is a potent and selective blocker of the Gardos channel that has been evaluated in preclinical models for its potential to prevent RBC dehydration in SCD.[2][3] This guide will delve into the quantitative data from these preclinical studies, detail the experimental protocols used, and provide a visual representation of the underlying mechanisms and experimental workflows.

Comparative Efficacy of Gardos Channel Inhibitors in the SAD Mouse Model

The primary animal model used to evaluate the in vivo efficacy of Gardos channel inhibitors for SCD is the SAD (Sickle, Antilles, D-Punjab) transgenic mouse. This model expresses human sickle hemoglobin and exhibits many of the hematological and pathological features of human SCD.[4]

The following tables summarize the quantitative data from studies evaluating Senicapoc and Clotrimazole in the SAD mouse model.

Table 1: Effects of Senicapoc (ICA-17043) on Hematological and Red Blood Cell Parameters in SAD Mice [2][3]

ParameterBaselineAfter 21 Days of Treatment (10 mg/kg, p.o., twice daily)% Change
Hematocrit (%)43.5 ± 0.750.9 ± 2.2+17.0%
Mean Corpuscular Hemoglobin Concentration (MCHC) (g/dL)34.0 ± 0.930.0 ± 1.5-11.8%
Red Blood Cell K+ Content (mmol/kg Hb)392 ± 19.9479.2 ± 40+22.2%

Table 2: Effects of Clotrimazole on Hematological and Red Blood Cell Parameters in SAD Mice [4]

ParameterVehicle Control28 Days of Treatment (80 mg/kg/day, p.o.)
Hematocrit (%)No significant changeSustained increase
Mean Corpuscular Hemoglobin Concentration (MCHC)No significant changeSustained decrease
Red Blood Cell K+ ContentNo significant changeSustained increase

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Senicapoc (ICA-17043) Study Protocol[2][3]
  • Animal Model: Transgenic SAD (Sickle, Antilles, D-Punjab) mice, which express human sickle hemoglobin and exhibit a phenotype similar to human sickle cell disease.

  • Drug Administration: Senicapoc was administered orally (p.o.) at a dose of 10 mg/kg twice a day for a total of 21 days.

  • Outcome Measures:

    • Hematocrit (Hct): The volume percentage of red blood cells in the blood was measured to assess changes in red blood cell mass.

    • Mean Corpuscular Hemoglobin Concentration (MCHC): This was measured to determine the average concentration of hemoglobin in a given volume of packed red blood cells, a key indicator of cell dehydration.

    • Red Blood Cell Potassium (K+) Content: The intracellular potassium concentration of red blood cells was quantified to directly assess the effect of Gardos channel inhibition on ion efflux.

    • Gardos Channel Activity: The activity of the channel was measured to confirm target engagement by the drug. The study reported an average inhibition of 90% ± 27%.[2]

Clotrimazole Study Protocol[4]
  • Animal Model: Transgenic SAD mice.

  • Drug Administration: Clotrimazole was administered orally at a dose of 80 mg/kg per day for 28 days. A vehicle-only control group was also included in the study.

  • Outcome Measures:

    • Hematocrit (Hct): Measured to assess changes in red blood cell mass.

    • Mean Corpuscular Hemoglobin Concentration (MCHC): Measured to assess red blood cell dehydration.

    • Red Blood Cell Potassium (K+) Content: Quantified to assess the impact on ion efflux.

    • Cell Density: The density of red blood cells was also evaluated.

Mechanism of Action and Experimental Workflow

To visually represent the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz.

G Mechanism of Action of Gardos Channel Inhibitors in Sickle Cell Disease SCD Sickle Cell Disease (HbS Polymerization) Ca_influx Increased Intracellular Ca2+ SCD->Ca_influx Gardos_activation Gardos Channel (KCNN4) Activation Ca_influx->Gardos_activation K_efflux K+ and Water Efflux Gardos_activation->K_efflux Dehydration RBC Dehydration (Increased MCHC) K_efflux->Dehydration Sickling Increased Sickling Dehydration->Sickling Senicapoc Senicapoc (this compound) Inhibition Inhibition Senicapoc->Inhibition Inhibition->Gardos_activation

Caption: The proposed mechanism of action for Senicapoc in sickle cell disease.

G Preclinical Evaluation Workflow for Gardos Channel Inhibitors Animal_Model SAD Transgenic Mouse Model of SCD Randomization Randomization Animal_Model->Randomization Treatment_Group Treatment Group (e.g., Senicapoc) Randomization->Treatment_Group Control_Group Control/Vehicle Group Randomization->Control_Group Dosing Oral Administration (Specified dose and duration) Treatment_Group->Dosing Control_Group->Dosing Blood_Sampling Blood Sampling (Baseline and post-treatment) Dosing->Blood_Sampling Analysis Hematological Analysis (Hct, MCHC, RBC K+) Blood_Sampling->Analysis Data_Comparison Data Comparison and Statistical Analysis Analysis->Data_Comparison

Caption: A generalized workflow for preclinical studies in SAD mice.

Discussion and Conclusion

The data presented in this guide demonstrate that the Gardos channel inhibitor Senicapoc (ICA-17043) shows significant therapeutic potential in a validated animal model of sickle cell disease. Treatment with Senicapoc led to a notable increase in hematocrit and red blood cell potassium content, along with a decrease in MCHC, collectively indicating a reduction in red blood cell dehydration.[2][3] These findings are consistent with the therapeutic goal of inhibiting the Gardos channel to prevent the sickling of red blood cells.

A comparison with Clotrimazole, an earlier Gardos channel inhibitor, reveals a similar qualitative effect on red blood cell parameters in the same animal model.[4] However, the study on Senicapoc provides more detailed quantitative data, allowing for a more precise assessment of its in vivo efficacy. It is important to note that the Senicapoc study design presented here primarily compares post-treatment values to baseline within the same group of animals. While this demonstrates a clear drug effect, future studies would benefit from the inclusion of a concurrently treated vehicle control group to account for any time-dependent changes in the measured parameters.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.